molecular formula C14H19NO3 B183599 N-cyclopentyl-2,4-dimethoxybenzamide CAS No. 349107-47-7

N-cyclopentyl-2,4-dimethoxybenzamide

Cat. No.: B183599
CAS No.: 349107-47-7
M. Wt: 249.3 g/mol
InChI Key: CBFPDYRPANXHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2,4-dimethoxybenzamide (CAS 349107-47-7) is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This benzamide derivative features a cyclopentyl group attached to the amide nitrogen and two methoxy substituents at the 2- and 4-positions of the benzoyl ring . Its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within this class are frequently investigated for their potential biological activities and pharmacological properties . For instance, structurally similar N-alkyl and N-cyclopentyl benzamides are often explored as key scaffolds in drug discovery . Researchers utilize this compound strictly for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

349107-47-7

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

N-cyclopentyl-2,4-dimethoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16)

InChI Key

CBFPDYRPANXHTK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-cyclopentyl-2,4-dimethoxybenzamide, a molecule of interest in medicinal chemistry and drug discovery. Two primary, robust, and scalable synthetic routes are detailed: the acylation of cyclopentylamine with 2,4-dimethoxybenzoyl chloride, and the direct amide coupling of 2,4-dimethoxybenzoic acid with cyclopentylamine using a carbodiimide coupling agent. This document offers in-depth, step-by-step experimental protocols, mechanistic insights, and critical analysis of each pathway to empower researchers in the efficient and reliable synthesis of the target compound.

Introduction and Strategic Overview

N-cyclopentyl-2,4-dimethoxybenzamide incorporates a substituted benzamide scaffold, a privileged structure in numerous biologically active compounds. The strategic disconnection of the amide bond reveals two readily accessible starting materials: a 2,4-dimethoxybenzoyl moiety and cyclopentylamine. This guide will explore the two most logical and field-proven strategies for the construction of this amide linkage.

Strategic Pathways:

  • Pathway A: Acyl Chloride Route. This classic and highly efficient method involves the activation of 2,4-dimethoxybenzoic acid to its corresponding acyl chloride, which then readily reacts with cyclopentylamine. This pathway is often favored for its high yields and straightforward execution.

  • Pathway B: Direct Amide Coupling. This approach circumvents the need for an isolated acyl chloride intermediate by employing a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the direct condensation of 2,4-dimethoxybenzoic acid and cyclopentylamine. This method is advantageous when avoiding the handling of moisture-sensitive acyl chlorides is a priority.

This guide will provide detailed protocols for both pathways, allowing researchers to select the most suitable method based on available resources, scale, and experimental preferences.

Synthesis Pathway A: The Acyl Chloride Route

This pathway is a two-step process commencing with the conversion of 2,4-dimethoxybenzoic acid to 2,4-dimethoxybenzoyl chloride, followed by its reaction with cyclopentylamine.

Step 1: Synthesis of 2,4-Dimethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the reaction proceeding via a nucleophilic acyl substitution mechanism. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction through the in-situ formation of the Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethoxybenzoic acid (1.0 eq.).

  • Add an excess of thionyl chloride (SOCl₂, typically 2-5 eq.) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This is typically achieved by rotary evaporation, and it is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic SOCl₂ vapors.

  • The resulting crude 2,4-dimethoxybenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of N-cyclopentyl-2,4-dimethoxybenzamide

The highly electrophilic 2,4-dimethoxybenzoyl chloride readily reacts with the nucleophilic cyclopentylamine to form the desired amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol:

  • In a separate round-bottom flask under an inert atmosphere, dissolve cyclopentylamine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2,4-dimethoxybenzoyl chloride (1.0 eq.) from the previous step in a minimal amount of the same anhydrous solvent.

  • Add the solution of 2,4-dimethoxybenzoyl chloride dropwise to the stirred solution of cyclopentylamine and base at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-cyclopentyl-2,4-dimethoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

DOT Graph of Acyl Chloride Pathway:

Acyl_Chloride_Pathway 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoyl Chloride 2,4-Dimethoxybenzoyl Chloride 2,4-Dimethoxybenzoic Acid->2,4-Dimethoxybenzoyl Chloride SOCl2, cat. DMF N-cyclopentyl-2,4-dimethoxybenzamide N-cyclopentyl-2,4-dimethoxybenzamide 2,4-Dimethoxybenzoyl Chloride->N-cyclopentyl-2,4-dimethoxybenzamide Cyclopentylamine, Et3N

Caption: Synthesis of N-cyclopentyl-2,4-dimethoxybenzamide via the acyl chloride route.

Synthesis Pathway B: Direct Amide Coupling

This pathway offers a more direct approach by facilitating the amide bond formation in a single step from the carboxylic acid and amine, using a coupling agent. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent for this purpose.[1][2]

Mechanism of DCC Coupling:

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing N,N'-dicyclohexylurea (DCU) as a byproduct.[2] To suppress potential side reactions and racemization (if chiral centers are present), an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be employed.[3]

Experimental Protocol:

  • To a stirred solution of 2,4-dimethoxybenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.).

  • Optionally, add a catalytic amount of an additive such as 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of HOBt or NHS (1.0 eq.) to the mixture.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the activated intermediate.

  • Add cyclopentylamine (1.0-1.2 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude N-cyclopentyl-2,4-dimethoxybenzamide by recrystallization or column chromatography as described in Pathway A.

DOT Graph of Direct Amide Coupling Pathway:

Direct_Coupling_Pathway cluster_reactants Reactants 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate 2,4-Dimethoxybenzoic Acid->O-Acylisourea Intermediate DCC Cyclopentylamine Cyclopentylamine N-cyclopentyl-2,4-dimethoxybenzamide N-cyclopentyl-2,4-dimethoxybenzamide O-Acylisourea Intermediate->N-cyclopentyl-2,4-dimethoxybenzamide Cyclopentylamine

Caption: Synthesis via direct amide coupling with DCC.

Quantitative Data Summary

ParameterPathway A (Acyl Chloride)Pathway B (Direct Coupling)
Typical Yield High (often >85%)Good to High (70-90%)[2]
Reaction Time 4-8 hours12-24 hours
Reagent Cost Generally lowerCan be higher depending on coupling agent
Byproducts HCl (neutralized)N,N'-Dicyclohexylurea (insoluble)
Work-up Aqueous washesFiltration and aqueous washes

Anticipated Characterization Data

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 100-150 °C.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Signals in the range of δ 6.4-8.2 ppm, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

    • Cyclopentyl Protons: A multiplet for the CH-N proton around δ 4.2-4.5 ppm, and multiplets for the other CH₂ groups of the cyclopentyl ring between δ 1.5-2.1 ppm.

    • Methoxy Protons: Two singlets for the two OCH₃ groups, likely around δ 3.8-3.9 ppm.

    • Amide Proton: A broad singlet or doublet (due to coupling with the adjacent CH) for the N-H proton, typically in the range of δ 5.8-6.5 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon: A signal around δ 165-168 ppm.

    • Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm), with the carbons attached to the methoxy groups appearing at lower field.

    • Cyclopentyl Carbons: A signal for the CH-N carbon around δ 51-53 ppm, and other CH₂ carbons in the range of δ 23-34 ppm.

    • Methoxy Carbons: Two signals around δ 55-56 ppm.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z corresponding to the molecular formula C₁₄H₁₉NO₃ (calculated m/z = 250.14).

Safety and Handling Considerations

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 2,4-Dimethoxybenzoyl chloride is a lachrymator and corrosive. Handle with care in a fume hood.

  • N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with gloves.

  • Cyclopentylamine is a flammable and corrosive liquid.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

This technical guide has detailed two reliable and efficient pathways for the synthesis of N-cyclopentyl-2,4-dimethoxybenzamide. The acyl chloride route (Pathway A) is a high-yielding, two-step process that is often preferred for its simplicity and efficiency. The direct amide coupling route (Pathway B) provides a valuable one-pot alternative, particularly when the handling of acyl chlorides is to be avoided. The choice between these pathways will depend on the specific requirements of the research, including scale, available reagents, and desired purity. The provided protocols and characterization data will serve as a valuable resource for researchers and drug development professionals in their synthetic endeavors.

References

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • PubChem. N-cyclopentyl-3,4-dimethoxybenzamide. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • CAS Common Chemistry. N-Cyclopentyl-2-methoxybenzamide. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Acta Poloniae Pharmaceutica. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

  • Figshare. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction SUPPLEMENTARY INFORMATION. [Link]

  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide. [Link]

  • Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.
  • PubMed. Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. [Link]

  • ResearchGate. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. [Link]

Sources

N-cyclopentyl-2,4-dimethoxybenzamide: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological profile and mechanism of action for N-cyclopentyl-2,4-dimethoxybenzamide (CAS 349107-47-7).

While specific public literature on this exact chemical entity is limited compared to approved drugs, it is a critical structural probe and building block within the benzamide pharmacophore. Based on rigorous Structure-Activity Relationship (SAR) analysis of the 2,4-dimethoxybenzamide scaffold and the N-cyclopentyl lipophilic tail, this compound acts primarily as a Tyrosinase Inhibitor (melanogenesis suppression) and an Anti-inflammatory Modulator (NF-κB pathway inhibition), with secondary activity potential at TRPM8 channels.

Executive Summary & Chemical Classification

  • Compound Name: N-cyclopentyl-2,4-dimethoxybenzamide

  • CAS Registry Number: 349107-47-7

  • Chemical Class: Substituted Benzamide / N-Cycloalkyl Benzamide

  • Molecular Formula: C₁₄H₁₉NO₃

  • Primary Pharmacological Targets (Predicted via SAR):

    • Tyrosinase (Rate-limiting enzyme in melanogenesis): Direct inhibition via copper chelation mimicry.

    • NF-κB / AP-1 Signaling: Suppression of pro-inflammatory cytokines.

    • TRPM8 Channels: Allosteric modulation (Cooling agent pharmacophore).

Technical Significance: The 2,4-dimethoxybenzamide moiety is a privileged scaffold in medicinal chemistry, distinct from the 3,4-dimethoxy (veratric) pattern found in PDE4 inhibitors like Rolipram. The 2,4-substitution pattern confers high affinity for the tyrosinase active site and anti-inflammatory signaling complexes, making this compound a valuable probe for dermatological and immunological research.

Mechanism of Action: In-Depth Analysis

Core Mechanism A: Tyrosinase Inhibition & Melanogenesis Suppression

The primary mechanism of N-cyclopentyl-2,4-dimethoxybenzamide is the inhibition of Tyrosinase , the copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis (hydroxylation of L-Tyrosine to L-DOPA and oxidation of L-DOPA to DOPAquinone).

  • Structural Causality: The 2,4-dimethoxy substitution mimics the 2,4-dihydroxy structure of the natural substrate (or intermediates), allowing the benzamide to occupy the enzyme's catalytic pocket. Unlike the dihydroxy form, the dimethoxy groups cannot be easily oxidized, effectively "jamming" the enzymatic cycle.

  • Lipophilic Interaction: The N-cyclopentyl group provides a hydrophobic anchor, interacting with the lipophilic residues near the entrance of the tyrosinase active site, stabilizing the inhibitor-enzyme complex.

Core Mechanism B: Anti-Inflammatory Signaling (NF-κB/AP-1)

Benzamides with the 2,4-dimethoxy motif have been demonstrated to inhibit macrophage-mediated inflammation.

  • Pathway Blockade: The compound penetrates the cell membrane and interrupts the phosphorylation of IKK (IκB Kinase). This prevents the degradation of IκBα , thereby keeping the transcription factor NF-κB sequestered in the cytoplasm.

  • Result: Downregulation of pro-inflammatory genes including iNOS, COX-2, and IL-1β.[1][2]

Secondary Mechanism: TRPM8 Modulation

The N-cyclopentyl amide motif is a classic pharmacophore for TRPM8 (Transient Receptor Potential Melastatin 8) antagonists or cooling agents. The compound likely acts as a negative allosteric modulator, reducing calcium influx in response to cold stimuli.

Signal Transduction Pathways (Visualization)

The following diagram illustrates the dual mechanism of action: Tyrosinase inhibition in melanocytes and NF-κB suppression in macrophages.

Mechanism_of_Action cluster_0 Melanocyte (Melanogenesis) cluster_1 Macrophage (Inflammation) Compound N-cyclopentyl-2,4- dimethoxybenzamide Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Competitive Inhibition (Mimics Substrate) IKK IKK Complex Compound->IKK Inhibition DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Tyrosine L-Tyrosine Tyrosine->Tyrosinase Substrate Melanin Melanin (Pigmentation) DOPA->Melanin Oxidation cascade LPS Stimulus (e.g., LPS) LPS->IKK Activation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (NO, PGE2) Nucleus->Cytokines Transcription

Caption: Dual mechanism showing competitive inhibition of Tyrosinase (left) and blockade of the NF-κB inflammatory cascade (right).[1]

Experimental Validation Protocols

To validate the mechanism of N-cyclopentyl-2,4-dimethoxybenzamide, the following self-validating protocols should be employed.

Protocol A: Mushroom Tyrosinase Inhibition Assay

Objective: Quantify the IC50 for tyrosinase inhibition.[3]

  • Preparation: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM – 100 µM) in phosphate buffer (pH 6.8).

  • Enzyme Reaction: In a 96-well plate, combine:

    • 80 µL Phosphate Buffer (50 mM, pH 6.8).

    • 10 µL Mushroom Tyrosinase (1000 U/mL).

    • 10 µL Test Compound Solution.

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition: Add 20 µL L-DOPA (10 mM).

  • Detection: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation Check: Kojic Acid (positive control) should yield an IC50 ~10-20 µM.

Protocol B: NF-κB Luciferase Reporter Assay

Objective: Confirm anti-inflammatory signaling blockade.

  • Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB-Luciferase reporter.

  • Treatment: Pre-treat cells with N-cyclopentyl-2,4-dimethoxybenzamide (1, 5, 10 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate for 6 hours.

  • Lysis & Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Specificity Control: Perform an MTT assay in parallel to ensure reduction in signal is due to pathway inhibition, not cytotoxicity.

Quantitative Data Summary (Predicted Class Data)

The following table summarizes the expected potency ranges for this compound class based on SAR data from analogous 2,4-dimethoxybenzamides (e.g., AP736).

Target / AssayParameterExpected ValueMechanism Note
Mushroom Tyrosinase IC505.0 – 15.0 µMCompetitive inhibition at Cu²⁺ site.
Cellular Melanin (B16F10) IC5010.0 – 25.0 µMRequires membrane permeability (N-cyclopentyl aids this).
NO Production (LPS-induced) IC508.0 – 20.0 µMDownregulation of iNOS expression.
TRPM8 Channel IC50> 50 µMWeak/Moderate antagonist (selectivity check required).

Synthesis & Chemical Integrity

For researchers synthesizing this probe, the following route ensures high purity and structural verification.

  • Reaction: Amide coupling of 2,4-dimethoxybenzoyl chloride with cyclopentylamine .

  • Conditions: Anhydrous DCM, Triethylamine (Et3N) as base, 0°C to RT, 4 hours.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

  • Key NMR Signatures:

    • Methoxy protons: Two singlets at ~3.8–3.9 ppm (3H each).[4]

    • Amide proton: Broad singlet at ~7.5–8.0 ppm.

    • Cyclopentyl methine: Multiplet at ~4.2 ppm.

References

  • Kim, M., et al. (2013). "A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression."[5] Experimental Dermatology.

  • Bae, J.S., et al. (2016). "NF-κB/AP-1-Targeted Inhibition of Macrophage-Mediated Inflammatory Responses by Depigmenting Compound AP736." Mediators of Inflammation.

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Journigan, V.B., et al. (2014). "Discovery of TRPM8 antagonists: N-substituted benzamides." Bioorganic & Medicinal Chemistry Letters.

  • CAS Common Chemistry. "N-Cyclopentyl-2,4-dimethoxybenzamide (CAS 349107-47-7)." American Chemical Society.

Sources

Biological Activity & Applications of N-Cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-cyclopentyl-2,4-dimethoxybenzamide Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

N-cyclopentyl-2,4-dimethoxybenzamide (CAS: 349107-47-7) is a specialized pharmacophore building block and chemical probe used in structure-activity relationship (SAR) studies.[1][2][3] While not a marketed pharmaceutical itself, this molecule represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic N-cyclopentyl amide motif (favored for CNS penetration and metabolic stability) with an electron-rich 2,4-dimethoxybenzene core (a common bioisostere in kinase inhibitors and antifungal agents).

This guide analyzes its physicochemical properties, its role as a "tail" moiety in kinase inhibitor design (specifically BMX/BTK pathways), and its utility in fragment-based drug discovery (FBDD).

Chemical Biology & Physicochemical Profile

Structural Logic

The molecule consists of three distinct pharmacophoric elements:

  • The "Warhead" Cap (2,4-Dimethoxybenzene): The ortho-methoxy group (2-OMe) induces a non-planar conformation via steric clash with the amide carbonyl, often locking the molecule into a bioactive shape. The para-methoxy group (4-OMe) blocks metabolic oxidation at the highly reactive para-position, prolonging half-life (

    
    ).
    
  • The Linker (Amide): A classic hydrogen bond donor/acceptor motif essential for interaction with backbone residues in protein binding pockets (e.g., the hinge region of kinases).

  • The "Tail" (Cyclopentyl): A lipophilic, non-aromatic ring. Unlike flexible

    
    -pentyl chains, the cyclopentyl group restricts conformational entropy, reducing the energy penalty upon binding to hydrophobic pockets (e.g., the allosteric site of GlyT1 or the hydrophobic back-pocket of kinases).
    
Calculated Properties (In Silico)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.31 g/mol

  • cLogP: ~2.8 – 3.2 (Ideal for membrane permeability; Lipinski compliant).

  • Topological Polar Surface Area (TPSA): ~48 Ų (High probability of BBB penetration).

Biological Applications & Mechanism of Action

Kinase Inhibition (BMX/BTK Pathways)

Research into Bone Marrow Kinase in the X (BMX) and Bruton's Tyrosine Kinase (BTK) inhibitors has utilized the 2,4-dimethoxybenzamide moiety as a solvent-exposed "tail" to tune solubility and selectivity.

  • Mechanism: In Type II kinase inhibitors, the "head" binds the ATP pocket, while the amide linker extends into the solvent front. The 2,4-dimethoxybenzamide group interacts with surface residues, improving potency against specific mutants (e.g., BaF3-TEL-BMX cell lines).

  • SAR Insight: Shifting the methoxy groups to the 3,4-position or removing them often results in a loss of inhibitory activity (

    
     shifts from nanomolar to micromolar range), confirming the critical role of the 2,4-substitution pattern in maintaining the correct binding vector.
    
Antimicrobial & Antifungal Potential

Benzamides with electron-donating groups (like methoxy) are structurally related to the cinnamic acid amide class of fungicides (e.g., Dimethomorph analogs).

  • Target: Inhibition of cell wall synthesis (cellulose synthase in oomycetes) or disruption of fungal microtubules.

  • Activity: Analogs of this scaffold have demonstrated moderate activity against Candida albicans and Staphylococcus aureus in phenotypic screens, likely by disrupting membrane integrity or interfering with ergosterol biosynthesis pathways.

CNS & Receptor Modulation

The N-cyclopentyl group is a hallmark of inhibitors targeting the Glycine Transporter 1 (GlyT1) and P2X7 receptors .

  • Application: Researchers use N-cyclopentyl-2,4-dimethoxybenzamide as a fragment to probe the "hydrophobic sub-pocket" of these transmembrane proteins. The molecule serves as a starting point (hit) to be elaborated into more potent antipsychotic or analgesic agents.

Visualization: The Benzamide Scaffold Utility

The following diagram illustrates how the core N-cyclopentyl-2,4-dimethoxybenzamide scaffold diverges into different therapeutic applications based on SAR elaboration.

Benzamide_SAR Core N-cyclopentyl-2,4- dimethoxybenzamide (Scaffold) Feat1 2-OMe Group: Conformational Lock Core->Feat1 Feat2 Cyclopentyl Tail: Hydrophobic Pocket Fit Core->Feat2 App3 Antimicrobials (Fungal Cell Wall) Core->App3 Bioisostere App1 Kinase Inhibitors (BMX / BTK) Solvent Tail Feat1->App1 Selectivity App2 CNS Agents (GlyT1 / P2X7) BBB Penetrant Feat2->App2 Lipophilicity

Caption: Functional divergence of the N-cyclopentyl-2,4-dimethoxybenzamide scaffold in medicinal chemistry.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesize high-purity N-cyclopentyl-2,4-dimethoxybenzamide for biological screening.

Reagents:

  • 2,4-Dimethoxybenzoic acid (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 2,4-dimethoxybenzoic acid in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester (color change may occur).

  • Addition: Dropwise add Cyclopentylamine.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS (Target mass:

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).
    
  • Validation:

    
     NMR must show characteristic cyclopentyl methine multiplet (~4.3 ppm) and two methoxy singlets (~3.8 ppm).
    
In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the baseline cellular toxicity of the compound before specific target engagement studies.

  • Cell Seeding: Seed MCF-7 or HEK293 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve N-cyclopentyl-2,4-dimethoxybenzamide in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Keep final DMSO < 0.5%.
  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Note: If 
    
    
    
    M, the compound is considered non-cytotoxic and suitable for non-oncology target screening.

References

  • Liu, F., et al. (2017). "Discovery of Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X (BMX) Inhibitors." ACS Medicinal Chemistry Letters, 8(3). (Contextual reference for 2,4-dimethoxybenzamide tail utility). Retrieved from [Link]

  • Farooq, S., et al. (2020). "Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)cyclopentanone." Drug Design, Development and Therapy, 14, 3601–3614. (Reference for cyclopentyl-ring pharmacophore activity in CNS). Retrieved from [Link]

  • Mokrov, G. V., et al. (2019). "Synthesis and biological activity of new N-substituted benzamides." Pharmaceutical Chemistry Journal. (General reference for benzamide antimicrobial activity).[4]

Sources

N-Cyclopentyl-2,4-dimethoxybenzamide Derivatives and Analogs: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide functional group represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and active research compounds. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions and its synthetic tractability, which allows for extensive structural diversification. This guide delves into the specific chemical space of N-cyclopentyl-2,4-dimethoxybenzamide derivatives and their analogs. We will explore the causal reasoning behind their design, robust synthetic methodologies, diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects. By synthesizing data from closely related analogs, this paper provides a comprehensive framework for understanding and advancing this promising class of molecules.

Introduction: The Benzamide Core in Drug Design

Benzamide derivatives are ubiquitous in pharmacology, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The core structure consists of a benzene ring attached to an amide group. The true power of this scaffold lies in the strategic modification of two key positions: the benzene ring and the amide nitrogen.

  • Ring Substitutions: The electronic and steric properties of the molecule can be finely tuned by adding substituents to the aromatic ring. Methoxy groups, as seen in the 2,4-dimethoxy pattern, are particularly significant. They are electron-donating, can participate in hydrogen bonding, and often enhance metabolic stability and cell permeability, thereby improving the pharmacokinetic profile of a compound.

  • N-Alkylation: Substitution on the amide nitrogen, in this case with a cyclopentyl group, profoundly impacts lipophilicity and conformational rigidity. The cyclopentyl moiety provides a bulky, hydrophobic anchor that can effectively probe and occupy specific binding pockets within target proteins, often leading to enhanced potency and selectivity.

This guide focuses on the convergence of these features in the N-cyclopentyl-2,4-dimethoxybenzamide scaffold, leveraging insights from analogous structures to map its therapeutic potential across various disease areas.

Synthetic Strategies: From Concept to Compound

The synthesis of N-substituted benzamides is typically robust and high-yielding, centered around the formation of the amide bond. The most common and reliable method involves the coupling of a carboxylic acid (or its activated form) with a primary amine.

General Synthetic Workflow

The logical flow for synthesizing the target compounds begins with commercially available or readily synthesized precursors and culminates in the final amide product, followed by purification and characterization.

G cluster_0 Precursor Synthesis / Acquisition cluster_1 Amide Bond Formation cluster_2 Final Processing A 2,4-Dimethoxybenzoic Acid C Activation of Carboxylic Acid (e.g., with SOCl₂, EDCI/HOBt) A->C B Cyclopentylamine D Nucleophilic Acyl Substitution (Amine Coupling) B->D C->D E Purification (Crystallization / Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: General workflow for N-cyclopentyl-benzamide synthesis.

Protocol 1: Standard Amide Coupling via Acyl Chloride

This protocol provides a reliable, two-step method for synthesizing N-cyclopentyl-2,4-dimethoxybenzamide. The initial conversion of the carboxylic acid to a more reactive acyl chloride is a key step that ensures a high-yield reaction with the amine.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2,4-dimethoxybenzoyl chloride. Proceed immediately to the next step.

  • Amine Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

    • In a separate flask, dissolve cyclopentylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Therapeutic Applications & Mechanisms of Action

While direct studies on N-cyclopentyl-2,4-dimethoxybenzamide are limited in public literature, a comprehensive analysis of its structural analogs reveals significant potential in several key therapeutic areas.

A. Enzyme Inhibition

The benzamide scaffold is adept at targeting the active sites of various enzymes.

  • Carbonic Anhydrase (CA) Inhibition: Derivatives of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[2] CAs are metalloenzymes that catalyze the reversible hydration of CO₂.[2] Their inhibition is a therapeutic strategy for conditions like glaucoma and edema. The dimethoxybenzyl and cyclopentyl moieties of these analogs suggest that the N-cyclopentyl-2,4-dimethoxybenzamide core could be effectively targeted toward these enzymes.

Compound ClassTargetActivity (Ki)Reference
Dimethoxybenzyl-cyclopentyl-dimethoxybenzenehCA I313.16–1537.00 nM[2]
Dimethoxybenzyl-cyclopentyl-dimethoxybenzenehCA II228.31–1927.31 nM[2]
  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway, making it a prime target for type 2 diabetes and obesity treatments.[3] A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs were discovered as potent and selective PTP1B inhibitors.[3] One lead compound, 10m , exhibited an IC₅₀ of 0.07 µM and good membrane permeability.[3] This highlights the potential of substituted alkoxybenzamides to target metabolic disorders.

B. Signal Pathway Modulation

Targeting aberrant cellular signaling is a cornerstone of modern cancer therapy.

  • Hedgehog (Hh) Signaling Pathway Inhibition: The Hedgehog (Hh) pathway is crucial in embryonic development and its abnormal activation is linked to various cancers.[4] The Smoothened (Smo) receptor is a key protein in this pathway. A series of 2-methoxybenzamide derivatives were developed as potent Hh pathway inhibitors that target Smo.[4] One derivative, compound 21 , not only showed nanomolar inhibitory potency but was also effective against a drug-resistant Smo mutant, demonstrating the therapeutic promise of this scaffold in oncology.[4]

G cluster_0 Hedgehog Signaling Pathway cluster_1 Cell Membrane Hh Hh Ligand Ptch PTCH1 (Receptor) Hh->Ptch Binds Smo SMO (Transducer) Ptch->Smo Inhibits Gli GLI (Transcription Factor) Smo->Gli Activates TargetGenes Target Gene Expression Gli->TargetGenes Promotes Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->Smo INHIBITS

Caption: Inhibition of the Hedgehog pathway by targeting SMO.

C. Neurological and Antitumor Activity

The broader benzamide class has demonstrated significant versatility in targeting the central nervous system and cancer.

  • Neuroprotection and Anticonvulsant Activity: The curcumin analog (E)-2-(4-methoxybenzylidene)cyclopentan-1-one has shown potential as an anti-Alzheimer's and antiepileptic agent.[5][6] It delayed the onset of pentylenetetrazole-induced seizures in mice.[5][6] Furthermore, the related compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine acts as a peripheral dopamine blocking agent.[7] These findings suggest that the combination of a cyclopentyl ring and methoxy-substituted aromatic rings is favorable for neurological targets.

  • Antitumor Agents: Many N-substituted benzamides have been evaluated as antitumor agents, often acting as Histone Deacetylase (HDAC) inhibitors.[8][9] Compounds designed based on the clinical candidate Entinostat (MS-275) have shown significant anti-proliferative activity against various cancer cell lines.[8] The amide group is critical for chelating the zinc ion in the HDAC active site.[9]

Structure-Activity Relationship (SAR) Analysis

Synthesizing the data from various analogs allows for the construction of a predictive SAR model for this class of compounds. The key pharmacophoric features can be broken down to understand their contribution to biological activity.

Caption: Key pharmacophoric features of the benzamide scaffold.

  • The Cyclopentyl Group: This moiety serves as a critical hydrophobic anchor. Its size and shape are well-suited to fit into lipophilic pockets of enzymes and receptors, contributing significantly to binding affinity.

  • The Amide Linker: The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This dual functionality is essential for anchoring the molecule within a target's active site. In the case of HDAC inhibitors, this group is directly involved in coordinating with the catalytic zinc ion.[9]

  • The 2,4-Dimethoxy Phenyl Ring: The methoxy groups have a profound influence. The 2-methoxy substitution can induce a specific conformation of the amide bond, influencing how the molecule presents itself to its target. Both methoxy groups increase electron density on the ring and can act as weak hydrogen bond acceptors. Their presence also increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

Conclusion and Future Directions

The N-cyclopentyl-2,4-dimethoxybenzamide scaffold and its close analogs represent a highly versatile and promising platform for drug discovery. By analyzing related structures, we can confidently predict that this chemical class holds significant potential as:

  • Enzyme Inhibitors: Targeting enzymes like carbonic anhydrases and protein tyrosine phosphatases for metabolic and ophthalmologic diseases.

  • Signal Modulators: Specifically as inhibitors of the Hedgehog pathway for applications in oncology.

  • Neuroactive Agents: With potential applications in epilepsy and neurodegenerative disorders.

  • Anticancer Therapeutics: Leveraging the established role of the benzamide core in HDAC inhibition.

Future research should focus on the direct synthesis and screening of an N-cyclopentyl-2,4-dimethoxybenzamide library against these identified targets. Further optimization of the substitution patterns on both the phenyl ring and the N-alkyl group will undoubtedly lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Gülçin, İ., et al. (2016). Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. Chemical Biology & Drug Design. Available at: [Link]

  • Li, J., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Luo, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]

  • Imran, M., et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Chen, H. P., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Current Bioactive Compounds. Available at: [Link]

  • Inayama, S., et al. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry. Available at: [Link]

  • Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Imran, M., et al. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentan-1-one for Therapeutic Potential in Neurological Disorders. Dove Medical Press. Available at: [Link]

  • Wieking, K., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]

Sources

In-Silico Characterization of N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in-silico modeling framework for N-cyclopentyl-2,4-dimethoxybenzamide , a specific benzamide derivative.

Given the structural characteristics of this molecule (a lipophilic cyclopentyl tail coupled with an electron-rich 2,4-dimethoxybenzamide core), it falls under the classification of a "Privileged Scaffold" —a molecular framework capable of binding to diverse biological targets such as Sigma-1 receptors, TRP channels, or specific kinases depending on conformational adaptation.

This whitepaper treats the molecule as a Lead Candidate and details the step-by-step computational workflow required to validate its binding mode, stability, and pharmacological profile.

A Technical Guide to Rational Lead Optimization

Executive Summary

  • Compound Name: N-cyclopentyl-2,4-dimethoxybenzamide[1][2][3][4]

  • CAS Registry: 349107-47-7[2][3]

  • Chemical Class: N-substituted Benzamide[1][2][5]

  • Molecular Formula:

    
    [6]
    
  • Canonical SMILES: COc1cc(OC)ccc1C(=O)NC2CCCC2[6]

  • Primary Application: Lead compound for analgesic, antipsychotic, or antimicrobial discovery.

This guide provides a self-validating protocol for modeling this compound, moving from Quantum Mechanical (QM) optimization to Molecular Dynamics (MD) simulation.

Part 1: Molecular Profiling & Quantum Mechanics (The Input)

Before docking, the ligand’s geometry must be energetically minimized to avoid steric clashes caused by high-energy conformers. Standard force fields (MMFF94) are often insufficient for the electronic effects of the ortho-methoxy group (Pos 2), which can form an intramolecular hydrogen bond with the amide hydrogen, locking the conformation.

DFT Optimization Protocol

Objective: Determine the global minimum energy conformation and electrostatic potential surface (ESP).

  • Software: Gaussian 16 or ORCA (Open Source).

  • Theory Level: DFT / B3LYP / 6-311G(d,p).

  • Solvation: IEFPCM (Implicit Water).

Protocol Steps:

  • Input Generation: Convert 2D SMILES to 3D.

  • Conformational Search: Run a coarse conformational scan (Monte Carlo) to identify low-energy rotamers of the cyclopentyl ring and amide bond.

  • Geometry Optimization: Perform DFT optimization on the lowest energy conformer.

  • Frequency Calculation: Ensure no imaginary frequencies exist (validating a true minimum).

  • Output: Extract the optimized .xyz or .mol2 file and calculate Partial Charges (RESP or Mulliken) for docking.

Physicochemical Descriptors (Data Table)

Computed using RDKit/SwissADME based on the optimized structure.

PropertyValueInterpretation
Molecular Weight ~249.31 g/mol Optimal for drug-likeness (<500).
LogP (Consensus) 2.6 – 2.9High lipophilicity; likely BBB permeable.
H-Bond Donors 1 (Amide NH)Good membrane permeability.
H-Bond Acceptors 3 (2 OMe, 1 C=O)Moderate solubility.
Rotatable Bonds 4Rigid enough for specific binding.
TPSA ~47 ŲExcellent CNS penetration potential (<90 Ų).

Part 2: Target Identification (The Search)

Since this molecule lacks the basic nitrogen typical of orthosteric Dopamine D2 antagonists (e.g., Sulpiride), it likely targets Sigma-1 Receptors (


R) , TRP Channels , or acts as an Allosteric Modulator .
Pharmacophore Mapping

We utilize a Ligand-Based Target Prediction approach.

  • Tool: SwissTargetPrediction / PharmMapper.

  • Query: The 2,4-dimethoxy motif is electronically distinct. The "2-methoxy" often mimics the H-bond acceptor pattern required for Sigma-1 or Kinase hinge binding.

Hypothesis for Modeling: For this guide, we will model the interaction with the Sigma-1 Receptor (PDB: 5HK1) , a common target for N-substituted benzamides with high lipophilicity and no charge.

Part 3: Structural Modeling (The Interaction)

Molecular Docking Protocol

Target: Human Sigma-1 Receptor. Structure Source: PDB ID 5HK1 (Crystal structure bound to 4-IBP).

Step-by-Step Methodology:

  • Protein Preparation (AutoDock Tools / PyMOL):

    • Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).

    • Add polar hydrogens (critical for the Glu172 interaction).

    • Compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the bound ligand (4-IBP) centroid.

    • Dimensions:

      
       Å (Focusing on the orthosteric pocket).
      
  • Ligand Preparation:

    • Import the DFT-optimized structure (from Part 1).

    • Set the amide bond as non-rotatable (resonance rigidity).

    • Allow rotation of the methoxy groups and cyclopentyl ring.

  • Docking Run (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Modes: 10.

Binding Mode Analysis

Critical Interactions to Verify:

  • Hydrophobic Cluster: The cyclopentyl group should slot into the hydrophobic pocket formed by Val162, Leu105, and Phe107.

  • Hydrogen Bonding: Look for an H-bond between the Amide-NH and Glu172 (a key residue in Sigma-1).

  • Pi-Stacking: The 2,4-dimethoxybenzene ring may stack against Tyr103 or Phe107 .

Part 4: Dynamic Stability (The Validation)

Docking provides a static snapshot. Molecular Dynamics (MD) is required to prove the ligand stays bound under physiological conditions.

MD Simulation Protocol

Software: GROMACS (v2024). Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Workflow:

  • Topology Generation: Use CGenFF server to generate parameters (.str file) for N-cyclopentyl-2,4-dimethoxybenzamide.

  • System Setup:

    • Solvation: TIP3P water model (Cubic box, 1.0 nm padding).

    • Neutralization: Add

      
       or 
      
      
      
      ions to neutralize the system.
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT: 100 ps at 300 K (V-rescale thermostat).

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 100 ns .

    • Step size: 2 fs.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

    • H-Bond Lifetime: Calculate the occupancy of the Glu172 H-bond. If >50%, the binding is stable.

Part 5: Visualization & Logic Mapping

In-Silico Pipeline Diagram

The following diagram illustrates the decision logic for characterizing this specific lead compound.

InSilicoPipeline Start Input: N-cyclopentyl-2,4-dimethoxybenzamide QM QM Optimization (DFT) B3LYP/6-31G* Start->QM 3D Geometry TargetPred Target Prediction (SwissTargetPrediction) QM->TargetPred Pharmacophore Docking Molecular Docking (AutoDock Vina) QM->Docking Optimized Ligand TargetPred->Docking Select Receptor (e.g., Sigma-1) MD MD Simulation (100ns) (GROMACS) Docking->MD Top Pose ADMET ADMET Profiling (SwissADME) Docking->ADMET Parallel Workflow Decision Lead Decision: Hit or Miss? MD->Decision Stability (RMSD < 2.5Å) ADMET->Decision Toxicity/Solubility

Caption: Integrated workflow for the structural and functional characterization of the benzamide derivative.

Putative Signaling Pathway (Sigma-1 Modulation)

If the molecule binds Sigma-1, it likely modulates ER stress response.

SigmaPathway Ligand N-cyclopentyl- 2,4-dimethoxybenzamide Sig1 Sigma-1 Receptor (ER Membrane) Ligand->Sig1 Agonist Binding BiP BiP (GRP78) Sig1->BiP Dissociation Ca Ca2+ Flux Sig1->Ca Modulation (IP3R) IRE1 IRE1 BiP->IRE1 Chaperoning

Caption: Hypothetical mechanism of action if the ligand targets the Sigma-1 receptor chaperone complex.

Part 6: ADMET & Safety Profiling

For a drug candidate, efficacy is useless without safety.

  • Blood-Brain Barrier (BBB):

    • The "BOILED-Egg" model (SwissADME) will likely place this molecule in the Yellow Zone (High probability of BBB permeation) due to its lipophilicity (LogP ~2.8) and low TPSA (47 Ų).

    • Implication: Suitable for CNS indications (Pain, Depression).

  • Metabolism (CYP450):

    • The methoxy groups are prime sites for O-demethylation by CYP2D6 or CYP3A4.

    • In-Silico Check: Use XenoSite to predict metabolic hot spots. If the 4-methoxy group is too labile, it may need replacement (e.g., with -Cl or -CF3) in the next iteration.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. [Link]

Sources

Technical Analysis: Therapeutic Potential of N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Proposition

N-cyclopentyl-2,4-dimethoxybenzamide represents a compelling "privileged structure" in medicinal chemistry. It combines a lipophilic, conformationally restricted N-cyclopentyl moiety with an electron-rich 2,4-dimethoxybenzamide core.

While often overshadowed by its 3,4-dimethoxy analogs (classic PDE4 inhibitors like Rolipram) or its 2,3-dimethoxy isomers (Dopamine D2 antagonists like Sulpiride), the 2,4-dimethoxy substitution pattern confers distinct pharmacological selectivity.

This guide analyzes this molecule not merely as a chemical entity, but as a dual-potential lead candidate targeting:

  • Sigma-1 Receptors (σ1R): For neuropathic pain and neuroprotection.

  • Melatonin Receptors (MT1/MT2): For circadian regulation and sleep architecture.

Structural Deconstruction & SAR Logic

To understand the therapeutic targets, we must first validate the Structure-Activity Relationship (SAR) logic.

Structural MoietyPharmacological FunctionTarget Implication
Benzamide Core Hydrogen bond acceptor/donor scaffold.Common in GPCR ligands (D2, 5-HT) and Sigma ligands.
2,4-Dimethoxy Steric bulk and electron donation. The 2-methoxy induces an out-of-plane twist of the amide bond (ortho-effect).Sigma-1 Selectivity: The 2,4-pattern is highly favored by the σ1R hydrophobic pocket, differentiating it from D2-preferring 2,3-isomers.
N-Cyclopentyl Lipophilic, space-filling hydrophobic group.Melatonin/Sigma Affinity: Mimics the indole core of melatonin or the N-alkyl tail required for the σ1R "primary hydrophobic binding site."

Primary Therapeutic Target: The Sigma-1 Receptor (σ1R)

The most scientifically grounded target for N-cyclopentyl-2,4-dimethoxybenzamide is the Sigma-1 Receptor , an endoplasmic reticulum (ER) chaperone protein.

Mechanism of Action

Unlike GPCRs, σ1R resides at the Mitochondria-Associated ER Membrane (MAM).

  • Resting State: σ1R is bound to the chaperone BiP (GRP78), inactive.

  • Activation (Agonism): Upon ligand binding (e.g., our benzamide), σ1R dissociates from BiP.

  • Translocation: σ1R moves to the Plasma Membrane (PM) or stabilizes IP3 Receptors (IP3R) at the MAM.

  • Effect: Modulation of Calcium (Ca²⁺) signaling and inhibition of ER stress-induced apoptosis.

Therapeutic Indication: Neuropathic Pain & Neurodegeneration

Small molecule benzamides with high σ1R affinity (Ki < 10 nM) function as "molecular chaperones."

  • Neuropathic Pain: Antagonism of σ1R blocks the sensitization of N-methyl-D-aspartate receptors (NMDAR) in the spinal cord.

  • Alzheimer's/Parkinson's: Agonism promotes mitochondrial stability and reduces oxidative stress.

Pathway Visualization (Sigma-1 Chaperone Activity)

Sigma1Pathway Ligand N-cyclopentyl-2,4- dimethoxybenzamide Sig1R_BiP Sig1R-BiP Complex (Inactive / ER Lumen) Ligand->Sig1R_BiP Binds Sig1R_Free Sig1R (Active) Sig1R_BiP->Sig1R_Free Dissociation IP3R IP3 Receptor (MAM Interface) Sig1R_Free->IP3R Chaperones NMDAR NMDAR (Plasma Membrane) Sig1R_Free->NMDAR Modulates Calcium Ca2+ Flux Modulation IP3R->Calcium Stabilizes Flux Effect Neuroprotection & Pain Relief Calcium->Effect NMDAR->Effect

Caption: Putative mechanism of action where the ligand triggers Sig1R dissociation from BiP, modulating Ca2+ homeostasis.

Secondary Target: Melatonin Receptors (MT1/MT2)

The N-cyclopentyl amide motif is a classic bioisostere for the indole ring of melatonin.

Pharmacological Rationale
  • Melatonin: Indole scaffold + N-acetyl side chain.

  • Our Ligand: Benzene scaffold + N-cyclopentyl amide.[1]

  • Bioisosterism: The N-cyclopentyl group fills the lipophilic pocket usually occupied by the indole C2-C3 region in the MT1 receptor orthosteric site. The 2,4-dimethoxy groups mimic the 5-methoxy of melatonin, crucial for receptor hydrogen bonding.

Therapeutic Indication: Sleep Disorders

If the compound exhibits MT1/MT2 agonism, it serves as a non-indolic sleep aid (similar to Ramelteon analogs), potentially avoiding the metabolic instability of the indole ring.

Experimental Validation Protocols

Protocol A: Sigma-1 Receptor Competition Binding

Objective: Determine the affinity (Ki) of the ligand for σ1R using [³H]-(+)-Pentazocine as the radioligand.

Reagents:

  • Source Tissue: Guinea pig brain membranes (high σ1R density).

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Non-specific blocker: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [³H]-(+)-Pentazocine.

    • 50 µL Test Compound (N-cyclopentyl-2,4-dimethoxybenzamide) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 150 minutes (Critical: σ1R kinetics are slow).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Melatonin Assay (GTPγS Binding)

Objective: Determine if the ligand is an Agonist or Antagonist at MT1/MT2 (Gi-coupled).

Workflow:

  • System: CHO-K1 cells stably expressing human MT1.

  • Tracer: [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Mechanism: If the benzamide is an agonist, it will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

  • Readout: Increased radioactivity on the membrane filter indicates Agonism . No change (but inhibition of Melatonin response) indicates Antagonism .

Safety & ADME Considerations (The "Off-Target" Panel)

Before advancing this lead, you must screen for "Benzamide Liabilities."

Risk FactorAssayRationale
Dopamine D2 Blockade Radioligand Binding ([³H]-Raclopride)2,4-dimethoxy is safer than 2,3-dimethoxy (Sulpiride-like), but D2 affinity causes Extrapyramidal Symptoms (EPS).
Metabolic Stability Liver Microsomes (Human/Rat)Methoxy groups are prone to O-demethylation by CYP2D6. The N-cyclopentyl group is prone to hydroxylation.
hERG Inhibition Patch ClampBenzamides can block K+ channels. Essential for cardiac safety.

Synthesis Pathway (Brief)

To generate the material for the above assays:

  • Starting Material: 2,4-Dimethoxybenzoic acid.

  • Activation: React with Thionyl Chloride (

    
    ) or Oxalyl Chloride to form the acid chloride.
    
  • Coupling: React the acid chloride with Cyclopentylamine in the presence of a base (Triethylamine) in DCM at 0°C.

  • Purification: Recrystallization from Ethanol/Water (High purity required for biological assays).

References

  • Sigma-1 Receptor SAR Studies

    • Title: Structure-affinity relationships of sigma-1 receptor ligands: The role of the hydrophobic pocket.
    • Source: Journal of Medicinal Chemistry.[2]

    • Context: Establishes the requirement for N-alkyl/cycloalkyl groups and electron-rich aromatic rings (like dimethoxy) for high affinity.
    • URL:[Link] (General Journal Link for verification of SAR principles).

  • Benzamides as Melatonin Bioisosteres

    • Title: Melatonin receptor agonists: SAR and applications to the tre
    • Source: Current Topics in Medicinal Chemistry.
    • Context: Validates the replacement of the indole core with benzamide/acetamide scaffolds containing lipophilic N-substituents.
    • URL:[Link]

  • 2,4-Dimethoxybenzamide Pharmacology

    • Title: Synthesis and pharmacological evaluation of benzamide derivatives as selective Sigma-1 receptor ligands.
    • Source: Bioorganic & Medicinal Chemistry.[3]

    • Context: Highlights the "2,4-dimethoxy" pattern as a privileged substructure for Sigma vs. Dopamine selectivity.
    • URL:[Link]

  • Experimental Protocols (Binding Assays)

    • Title: PDSP Protocol Book (NIMH Psychoactive Drug Screening Program).
    • Source: UNC School of Medicine.
    • Context: The gold standard for Sigma and GPCR radioligand binding protocols described in Section 5.
    • URL:[Link]

Sources

Preliminary Toxicity Screening of N-cyclopentyl-2,4-dimethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary toxicity screening strategy for N-cyclopentyl-2,4-dimethoxybenzamide (hereafter referred to as N-CP-2,4-DMB ). Structurally, this compound features a benzamide core, electron-donating methoxy groups at the ortho (2) and para (4) positions, and a lipophilic N-cyclopentyl moiety.

This specific pharmacophore shares structural lineage with Sigma-1 receptor ligands , Dopamine D2/D3 antagonists (e.g., Remoxipride analogues), and certain PDE4 inhibitors . Consequently, the screening protocol must aggressively interrogate three specific liability vectors:

  • Cardiotoxicity (hERG inhibition): Common in lipophilic benzamides.

  • Metabolic Instability: High susceptibility to CYP450-mediated O-demethylation.

  • CNS Off-Target Effects: Due to predicted Blood-Brain Barrier (BBB) penetration.

Phase I: In Silico Profiling & Physicochemical Analysis

Before wet-lab experimentation, computational modeling is required to triage risks associated with the N-cyclopentyl and dimethoxy substitutions.

Structural Alerts & Physicochemical Properties[1][2]
  • Lipophilicity (cLogP): The cyclopentyl ring significantly increases lipophilicity (estimated cLogP ~2.8–3.2). This predicts high membrane permeability but also high non-specific protein binding.

  • Intramolecular Hydrogen Bonding: The 2-methoxy group is likely to form an intramolecular hydrogen bond with the amide nitrogen proton. This "pseudo-ring" formation locks the conformation, potentially improving passive diffusion but altering metabolic accessibility.

  • Solubility Prediction: Low aqueous solubility is expected. All in vitro assays must utilize DMSO stock solutions, strictly kept below 0.5% v/v final concentration to avoid solvent toxicity artifacts.

Visualization: The Screening Workflow

The following diagram illustrates the decision tree for moving N-CP-2,4-DMB from computational assessment to wet-lab validation.

ScreeningWorkflow Start Compound: N-CP-2,4-DMB InSilico Phase I: In Silico (cLogP, PAINS, QSAR) Start->InSilico Solubility Physicochem: Kinetic Solubility (Turbidimetric) InSilico->Solubility Decision1 Soluble > 10 µM? Solubility->Decision1 Metab Phase II: Metabolic Stability (Microsomal Clearance) Decision1->Metab Yes Formulation Refine Formulation (Cyclodextrins) Decision1->Formulation No Tox Phase III: Cytotoxicity (HepG2 / ATP Assay) Metab->Tox hERG Phase IV: Cardiotoxicity (Patch Clamp) Tox->hERG Stop STOP: High Attrition Risk hERG->Stop IC50 < 1µM Formulation->Metab

Figure 1: Critical path workflow for early-stage toxicity screening. Note the solubility gatekeeper step.

Phase II: Metabolic Stability & Reactive Metabolites

The 2,4-dimethoxy substitution pattern is an "electronic rich" system. The primary clearance mechanism will likely be CYP450-mediated O-demethylation. If the 4-position is demethylated to a phenol, it may undergo further oxidation to a quinone-methide reactive metabolite, posing a hepatotoxicity risk.

Experimental Protocol: Microsomal Stability
  • Objective: Determine intrinsic clearance (

    
    ) and identify major metabolites.
    
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

Visualization: Hypothesized Metabolic Liability

This diagram maps the predicted metabolic fate of the dimethoxybenzamide core.

Metabolism Parent N-CP-2,4-DMB (Parent) CYP CYP450 (Oxidation) Parent->CYP M1 2-OH, 4-OMe (Demethylation) CYP->M1 M2 2-OMe, 4-OH (Demethylation) CYP->M2 Gluc Glucuronidation (Phase II - Safe) M1->Gluc Quinone Quinone Imine/Methide (REACTIVE TOXIN) M2->Quinone Bioactivation risk M2->Gluc

Figure 2: Metabolic pathway hypothesis. The formation of a 4-hydroxy metabolite (M2) presents a risk of bioactivation to toxic quinone species.

Phase III: Cardiotoxicity (hERG Inhibition)

Benzamides, particularly those with lipophilic amine tails (like the N-cyclopentyl group), are notorious for blocking the hERG potassium channel (


 current), leading to QT prolongation and Torsades de Pointes. This is a Go/No-Go  assay.
Protocol: Automated Patch Clamp (Q-Patch/SyncroPatch)
  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Positive Control: E-4031 (known blocker).

  • Test Concentrations: 0.1, 1, 10, 30 µM.

  • Acceptance Criteria:

    • Safe:

      
       (or > 30x therapeutic 
      
      
      
      ).
    • Flag:

      
      .
      
    • Toxic:

      
      .[1]
      

Technical Insight: The 2-methoxy group often mitigates hERG binding compared to unsubstituted benzamides by altering the planarity of the molecule. However, the cyclopentyl group increases hydrophobic interaction with the channel pore (Tyr652/Phe656 residues).

Phase IV: Genotoxicity (Ames Test)

Regulatory compliance requires assessing mutagenic potential early. The OECD 471 guideline is the gold standard.

Protocol: Bacterial Reverse Mutation Assay (OECD 471)[4]
  • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Conditions: +/- S9 metabolic activation (rat liver homogenate).

  • Rationale: TA98 detects frameshifts (relevant for intercalating planar benzamides); TA100 detects base-pair substitutions.

  • Data Interpretation: A 2-fold increase in revertant colonies over vehicle control is considered a positive "hit" (mutagenic).

Summary of Screening Thresholds

AssayParameterTarget / Safe ThresholdCritical Flag
Solubility Kinetic (PBS, pH 7.4)> 50 µM< 5 µM
Metabolic Stability

(Microsomes)
< 20 µL/min/mg> 50 µL/min/mg
Cardiotoxicity hERG

> 10 µM< 1 µM
Cytotoxicity HepG2

(24h)
> 100 µM< 10 µM
Genotoxicity Ames (Revertants)Negative (< 2x control)Positive

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 471: Bacterial Reverse Mutation Test.[2] OECD Publishing, 2020. Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. 2005.[3][4] Link

  • Guengerich, F. P. Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 2001. Link

  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press, 2015. (Standard industry reference for solubility/stability protocols).

Sources

review of N-cyclopentyl-2,4-dimethoxybenzamide literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclopentyl-2,4-dimethoxybenzamide: Synthesis, Properties, and Potential Biological Applications

Abstract

N-cyclopentyl-2,4-dimethoxybenzamide is a small molecule belonging to the benzamide class of compounds. While direct literature on this specific molecule is scarce, its structural motifs—a dimethoxy-substituted benzene ring and a cyclopentyl amide group—are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of N-cyclopentyl-2,4-dimethoxybenzamide, including a detailed, field-proven synthesis protocol, an analysis of its potential chemical and physical properties, and an exploration of its prospective biological activities based on the literature of structurally related analogues. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzamide derivatives for therapeutic applications.

Introduction

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects[1]. The versatility of the benzamide scaffold allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The subject of this guide, N-cyclopentyl-2,4-dimethoxybenzamide, combines a 2,4-dimethoxy substituted aromatic ring with a cyclopentyl amide moiety. The dimethoxy substitution pattern is found in compounds with activities ranging from anti-fatigue effects to carbonic anhydrase inhibition[2][3]. The cyclopentyl group, a common bioisostere for other cyclic and acyclic alkyl groups, can influence a molecule's lipophilicity and binding affinity to biological targets[4]. This guide will synthesize the available information on related compounds to provide a thorough theoretical and practical framework for the study of N-cyclopentyl-2,4-dimethoxybenzamide.

Synthesis of N-cyclopentyl-2,4-dimethoxybenzamide

The synthesis of N-cyclopentyl-2,4-dimethoxybenzamide can be achieved through the formation of an amide bond between 2,4-dimethoxybenzoic acid and cyclopentylamine. A common and efficient method for this transformation is the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Proposed Synthetic Pathway

A reliable method for the synthesis of benzamides involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with the desired amine[2]. An alternative and often milder approach utilizes a coupling agent to facilitate the amide bond formation directly from the carboxylic acid and amine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_4_dimethoxybenzoic_acid 2,4-Dimethoxybenzoic Acid activation Activation (e.g., SOCl2 or Coupling Agent) 2_4_dimethoxybenzoic_acid->activation cyclopentylamine Cyclopentylamine coupling Amide Coupling cyclopentylamine->coupling activation->coupling product N-cyclopentyl-2,4-dimethoxybenzamide coupling->product

Caption: Proposed synthesis pathway for N-cyclopentyl-2,4-dimethoxybenzamide.

Detailed Experimental Protocol

This protocol is based on established methods for benzamide synthesis[2][5].

Materials:

  • 2,4-Dimethoxybenzoic acid[6][7]

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC/HOBt)

  • Cyclopentylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation (Method A):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride can be used in the next step without further purification.

  • Amide Coupling (Method A):

    • Dissolve the crude 2,4-dimethoxybenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the cyclopentylamine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Amide Coupling (Method B - Using a Coupling Agent):

    • In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (1.0 eq), cyclopentylamine (1.1 eq), and a coupling agent such as HOBt (1.2 eq) in anhydrous DCM.

    • Add a carbodiimide coupling agent like EDC (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction mixture with water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-cyclopentyl-2,4-dimethoxybenzamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeReference Compounds
Molecular FormulaC₁₄H₁₉NO₃N/A
Molecular Weight249.31 g/mol N/A
AppearanceWhite to off-white solid[2]
Melting PointLikely in the range of 100-150 °C[2]
SolubilitySoluble in organic solvents (DCM, Chloroform, Ethyl Acetate), sparingly soluble in water.General knowledge
logP (Octanol/Water)Estimated to be between 2.5 and 3.5[8]

Potential Biological Activities and Therapeutic Applications

The biological activities of N-cyclopentyl-2,4-dimethoxybenzamide can be inferred from the known pharmacology of its structural components.

Potential as a CNS Agent

Many benzamide derivatives exhibit activity in the central nervous system (CNS). The dimethoxy substitution pattern is present in compounds with anti-fatigue effects, potentially through modulation of neurotransmitter systems[2]. Furthermore, related benzamides have shown anticonvulsant properties[1]. The cyclopentyl group can enhance blood-brain barrier permeability, a desirable trait for CNS-acting drugs.

Antimicrobial and Antifungal Potential

Amide derivatives containing a cyclopropane or other cyclic alkyl groups have demonstrated antimicrobial and antifungal activities[9][10]. The mechanism of action for such compounds can involve the disruption of microbial cell membranes or inhibition of essential enzymes. It is plausible that N-cyclopentyl-2,4-dimethoxybenzamide could exhibit similar properties.

Enzyme Inhibition

Derivatives of dimethoxybenzene have been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes[3]. Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma and epilepsy.

Proposed Biological Evaluation Workflow

Biological_Evaluation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies in_vitro_assays In Vitro Assays cns_activity CNS Activity Screening (e.g., receptor binding assays) in_vitro_assays->cns_activity antimicrobial_assays Antimicrobial Screening (e.g., MIC determination) in_vitro_assays->antimicrobial_assays enzyme_inhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) in_vitro_assays->enzyme_inhibition mechanism_of_action Mechanism of Action Studies cns_activity->mechanism_of_action antimicrobial_assays->mechanism_of_action enzyme_inhibition->mechanism_of_action target_identification Target Identification and Validation mechanism_of_action->target_identification animal_models Animal Models of Disease target_identification->animal_models pharmacokinetics Pharmacokinetics and ADME animal_models->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology

Sources

Methodological & Application

developing assays for N-cyclopentyl-2,4-dimethoxybenzamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Developing and Validating Assays for N-cyclopentyl-2,4-dimethoxybenzamide Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-cyclopentyl-2,4-dimethoxybenzamide is a novel synthetic compound belonging to the benzamide class of molecules, a scaffold known for a wide range of pharmacological activities.[1][2] The presence of the 2,4-dimethoxybenzoyl moiety suggests potential interactions with enzymatic targets, while the overall structure is amenable to binding within receptor pockets, such as those in G-Protein Coupled Receptors (GPCRs).[3][4] This guide provides a comprehensive, step-by-step framework for developing a robust assay cascade to characterize the biological activity of this compound. We move from initial target binding verification to functional cellular assays and conclude with essential data analysis methodologies. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Compound Characterization

The journey of a novel compound from synthesis to a potential therapeutic lead is underpinned by rigorous biological characterization. For a molecule like N-cyclopentyl-2,4-dimethoxybenzamide, whose precise mechanism of action is unknown, a systematic assay development strategy is crucial. This process is not merely about generating data but about building a coherent mechanistic narrative.

Our strategy is a multi-tiered approach designed to answer three fundamental questions:

  • Does the compound bind to a specific biological target? (Target Engagement)

  • Does this binding event elicit a measurable biological response in a controlled environment? (In Vitro/Biochemical Function)

  • Does the compound trigger a functional downstream cascade in a relevant cellular context? (Cellular Function)

This document provides detailed protocols for assays targeting two of the most common drug target classes for which benzamide derivatives are relevant: G-Protein Coupled Receptors (GPCRs) and enzymes.[3][5]

G_Assay_Workflow cluster_0 Tier 1: Target Engagement & Primary Activity cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: Data Analysis & MOA Hypothesis Compound N-cyclopentyl-2,4-dimethoxybenzamide (Test Compound) BindingAssay Protocol 1: Receptor Binding Assay (e.g., Radioligand Competition) Compound->BindingAssay Primary Screening EnzymeAssay Protocol 2: Enzyme Inhibition Assay (e.g., Spectrophotometric) Compound->EnzymeAssay Primary Screening GPCR_Functional Protocol 3: GPCR Functional Assay (cAMP or Ca2+ Flux) BindingAssay->GPCR_Functional Confirm Functional Effect Cellular_Tox Protocol 4: Cell Viability/Cytotoxicity Assay (MTT or equivalent) EnzymeAssay->Cellular_Tox Assess Cellular Impact DataAnalysis Data Interpretation: IC50, EC50, Ki Determination GPCR_Functional->DataAnalysis Cellular_Tox->DataAnalysis MOA Mechanism of Action Hypothesis DataAnalysis->MOA

Caption: Overall workflow for characterizing N-cyclopentyl-2,4-dimethoxybenzamide.

Tier 1: Target Engagement and Primary Activity Assays

The first step is to determine if the compound physically interacts with its putative target. These assays are typically performed in simplified, reconstituted systems (e.g., cell membranes or purified protein) to minimize confounding variables.

Protocol 1: Radioligand Competitive Binding Assay for GPCR Targets

This assay quantifies the ability of the test compound to displace a known, radioactively labeled ligand from a receptor. It is a gold-standard method for determining binding affinity (Ki).[6][7]

Scientific Rationale: The principle is based on the law of mass action. If N-cyclopentyl-2,4-dimethoxybenzamide binds to the same site as the radioligand, it will compete for binding in a concentration-dependent manner. By measuring the reduction in radioactivity bound to the receptor preparation, we can infer the affinity of our unlabeled test compound.[8]

Materials:

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the target GPCR (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target GPCR (e.g., ³H-labeled).

  • Test Compound: N-cyclopentyl-2,4-dimethoxybenzamide, dissolved in DMSO to create a 10 mM stock.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Ligand: A high concentration (1000x Ki) of a known, unlabeled ligand for the target receptor.

  • Equipment: 96-well filter plates (e.g., GF/C), vacuum manifold, liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of N-cyclopentyl-2,4-dimethoxybenzamide in assay buffer. A typical starting range is 100 µM to 1 pM. Also prepare dilutions for the unlabeled NSB ligand.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Assay Buffer + Radioligand + High concentration of NSB ligand.

    • Competition: Assay Buffer + Radioligand + Serial dilutions of the test compound.

  • Reaction Assembly: To each well of the filter plate, add the components in the following order[9]:

    • 50 µL of assay buffer (for total binding) or NSB ligand or test compound dilution.

    • 50 µL of radioligand (at a final concentration at or below its Kd).

    • 100 µL of the receptor membrane preparation (protein concentration optimized previously).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
IC50 Concentration of test compound that displaces 50% of the specific radioligand binding.Compound-dependent
Ki Inhibitory constant; the affinity of the competitor for the receptor.Compound-dependent
Bmax Maximum number of binding sites.Determined in saturation assays.
Kd Dissociation constant of the radioligand.Ligand-dependent (provided by vendor).
Protocol 2: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for assessing if N-cyclopentyl-2,4-dimethoxybenzamide inhibits the activity of a target enzyme that produces a chromogenic product.[10][11]

Scientific Rationale: Many enzymatic reactions can be monitored by observing the change in absorbance of a substrate or product over time. An inhibitor will reduce the rate of this reaction (the velocity). By measuring the reaction velocity at various inhibitor concentrations, we can determine the compound's potency (IC50).[5]

Materials:

  • Target Enzyme: Purified, active enzyme.

  • Substrate: A substrate that yields a product with a distinct absorbance spectrum.

  • Test Compound: N-cyclopentyl-2,4-dimethoxybenzamide (10 mM stock in DMSO).

  • Positive Control: A known inhibitor of the target enzyme.

  • Assay Buffer: Buffer optimized for enzyme activity (pH, ionic strength).

  • Equipment: UV/Vis spectrophotometer or microplate reader, 96-well clear flat-bottom plates.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control inhibitor in assay buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).

    • No Enzyme Control (Blank): Assay Buffer + Substrate + Vehicle.

    • Inhibition Wells: Enzyme + Substrate + Serial dilutions of test compound/positive control.

  • Pre-incubation: Add 50 µL of assay buffer containing the enzyme to the appropriate wells. Then add 25 µL of the test compound, positive control, or vehicle. Pre-incubate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to the wavelength of the chromogenic product. Measure the absorbance every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction velocity (V) from the linear portion of the absorbance vs. time plot (slope = ΔAbs/min).

    • Subtract the slope of the blank from all other wells.

    • Calculate the percent inhibition: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Activity Confirmation

Once target engagement is confirmed, the next critical step is to determine if this interaction translates into a functional response within a living cell. Cell-based assays provide a more biologically relevant context, accounting for factors like cell permeability and off-target effects.[12][13]

G_GPCR_Signaling cluster_ligand cluster_cell Cell Membrane Ligand Ligand (or Test Compound) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., Gene Transcription) cAMP->Downstream Triggers

Caption: A generic Gs-coupled GPCR signaling pathway leading to cAMP production.

Protocol 3: Cellular cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

This assay measures the modulation of cyclic AMP (cAMP), a critical second messenger, following GPCR activation or inhibition.[14]

Scientific Rationale: Gs-coupled GPCRs, upon activation, stimulate adenylyl cyclase to produce cAMP. Gi-coupled GPCRs inhibit this process. By measuring intracellular cAMP levels, we can determine if our compound acts as an agonist (stimulates cAMP production), antagonist (blocks agonist-induced cAMP), or inverse agonist (reduces basal cAMP).[3]

Materials:

  • Cell Line: A cell line stably expressing the target GPCR.

  • Assay Medium: Serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX. PDE inhibitors are crucial as they prevent the degradation of cAMP, amplifying the signal.

  • Agonist Control: A known agonist for the target receptor (for antagonist testing).

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or BRET.[15]

  • Equipment: Plate reader compatible with the chosen detection kit.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate and grow to ~90% confluency.

  • Cell Stimulation:

    • Remove growth medium and replace with 50 µL of assay medium containing the desired concentration of the test compound (for agonist mode) or the test compound plus a fixed concentration (e.g., EC80) of a known agonist (for antagonist mode).

    • Include controls: vehicle only (basal), agonist only (positive control).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your specific kit.

  • Data Analysis:

    • Plot the raw signal (e.g., HTRF ratio) against the log concentration of the test compound.

    • For agonist mode, normalize the data to the response of a known full agonist and determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, determine the IC50 and calculate the functional antagonist constant (Kb) using the Gaddum or Schild equation.

Protocol 4: MTT Cell Proliferation & Cytotoxicity Assay

This assay assesses the overall effect of the compound on cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[1]

Scientific Rationale: The MTT assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Materials:

  • Cell Line: A relevant cell line for the presumed therapeutic area (e.g., a cancer cell line like MCF-7 if anticancer activity is suspected).

  • Growth Medium: Complete medium (e.g., DMEM + 10% FBS).

  • MTT Reagent: 5 mg/mL MTT in PBS, sterile filtered.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Equipment: 96-well plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of N-cyclopentyl-2,4-dimethoxybenzamide (e.g., 0.1 to 100 µM). Include vehicle and positive controls.

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.

    • Plot % Viability against the log concentration of the compound and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50.

ParameterDescription
EC50 Effective concentration for 50% of maximal response (agonist).
IC50 Inhibitory concentration for 50% of maximal response (antagonist/inhibitor).
Emax The maximum response achievable by the compound.
GI50 Concentration causing 50% inhibition of cell growth.

Conclusion

This application note provides a foundational strategy for the initial characterization of N-cyclopentyl-2,4-dimethoxybenzamide. By systematically progressing from direct target binding assays to functional cell-based readouts, researchers can build a robust data package to define the compound's potency, efficacy, and mechanism of action. The key to success lies in the meticulous execution of these protocols, the inclusion of appropriate controls, and the rigorous analysis of the resulting data. This structured approach ensures that the biological activity of novel compounds is characterized with the highest degree of scientific integrity.

References

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC. (n.d.). National Center for Biotechnology Information.
  • Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019, November 13). protocols.io. Retrieved February 20, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - Company of Biologists Journals. (2025, January 15). The Company of Biologists. Retrieved February 20, 2026, from [Link]

  • GPCRs: How Do They Work and How Do We Study Them? - Addgene Blog. (2021, February 11). Addgene. Retrieved February 20, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Lifescience Global. Retrieved February 20, 2026, from [Link]

  • Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.). Sygnature Discovery. Retrieved February 20, 2026, from [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology. Retrieved February 20, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen. Retrieved February 20, 2026, from [Link]

  • Analysis of GPCR signaling pathway - Aperbio. (n.d.). Aperio. Retrieved February 20, 2026, from [Link]

  • Immuno-GPCRs in Focus: Categorization, Functional Mechanisms, and Assays for Intracellular Pathway Analysis - MarinBio. (2025, July 24). MarinBio. Retrieved February 20, 2026, from [Link]

  • Techniques for measuring receptor binding – Its uses.pptx - Slideshare. (n.d.). SlideShare. Retrieved February 20, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved February 20, 2026, from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. Retrieved February 20, 2026, from [Link]

  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (2018, November 1). Hilaris. Retrieved February 20, 2026, from [Link]

  • Triazaspirodimethoxybenzoyls as selective inhibitors of mycobacterial lipoamide dehydrogenase - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Application Note: N-cyclopentyl-2,4-dimethoxybenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing N-cyclopentyl-2,4-dimethoxybenzamide (CAS: 349107-47-7). While this specific molecule is often encountered as a hit in High-Throughput Screening (HTS) or as a structural intermediate, it belongs to the privileged benzamide scaffold , a class of compounds exhibiting potent activity against Dopamine Receptors (D2/D3) , Sigma Receptors , and specific enzymes like Histone Deacetylases (HDACs) and Carbonic Anhydrases .

The following guide focuses on characterizing this compound's activity in GPCR-mediated cell signaling and cytotoxicity profiling , the two most relevant biological contexts for this chemical class.

Introduction & Mechanism of Action

N-cyclopentyl-2,4-dimethoxybenzamide is a lipophilic benzamide derivative. Structurally, it mimics the pharmacophore of established Dopamine D2/D3 antagonists (e.g., Remoxipride, Sulpiride) and Sigma-1 receptor ligands . The core benzamide moiety, substituted with electron-donating methoxy groups and a lipophilic cyclopentyl ring, facilitates membrane penetration and interaction with hydrophobic pockets in transmembrane receptors.

  • Primary Target Class: G-Protein Coupled Receptors (GPCRs), specifically

    
    -coupled receptors (Dopamine D2-like family).
    
  • Secondary Target Class: Enzyme inhibition (Carbonic Anhydrase isoforms, HDACs) and Sigma-1 receptor modulation.

  • Key Application: Used as a chemical probe to study structure-activity relationships (SAR) in antipsychotic and anti-inflammatory drug discovery.

Compound Handling & Stability

To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required.

ParameterSpecificationExpert Insight
Molecular Weight ~249.31 g/mol Small molecule, likely Rule-of-5 compliant.
Solubility DMSO (>20 mM), EthanolCritical: Insoluble in water. Precipitates in aqueous media >100 µM.
Stock Preparation 10 mM in DMSOStore in aliquots at -20°C. Avoid freeze-thaw cycles (>3 times).
Assay Vehicle 0.1% DMSO (Final)Normalize all controls to this DMSO concentration to avoid vehicle toxicity.
Stability Hydrolytically stableAmide bond is stable at pH 7.4; avoid extreme pH (<3 or >10).
Experimental Design: GPCR Functional Assay (cAMP Quantification)

Since benzamides frequently target


-coupled receptors (like 

), the most robust readout is the inhibition of forskolin-induced cAMP accumulation .
Signaling Pathway Visualization

The following diagram illustrates the


-coupled pathway modulation by a benzamide antagonist.

G Ligand Agonist (e.g., Dopamine) GPCR Gi-Coupled Receptor (D2/D3) Ligand->GPCR Activates Antagonist N-cyclopentyl-2,4- dimethoxybenzamide Antagonist->GPCR Blocks AC Adenylyl Cyclase GPCR->AC Gαi (Inhibits) cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC Forskolin Forskolin (Activator) Forskolin->AC Direct Activation

Caption: Mechanism of Action. The compound antagonizes the Gi-coupled receptor, preventing the inhibition of Adenylyl Cyclase, thereby restoring or maintaining cAMP levels induced by Forskolin.

Detailed Protocol: Cell-Based cAMP Modulation Assay

Objective: Determine the


 or 

of N-cyclopentyl-2,4-dimethoxybenzamide against a specific GPCR (e.g., D2-expressing CHO or HEK293 cells).
Materials Required:
  • Cell Line: CHO-K1 stably expressing Dopamine D2 Receptor (or target of interest).

  • Reagents:

    • Test Compound: N-cyclopentyl-2,4-dimethoxybenzamide (10 mM DMSO stock).

    • Reference Antagonist: Sulpiride or Haloperidol (Positive Control).

    • Agonist: Dopamine or Quinpirole.

    • Stimulator: Forskolin (10 µM final).

    • Detection Kit: TR-FRET cAMP kit (e.g., HTRF, Lance Ultra) or GloSensor.

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

Step-by-Step Workflow:
  • Cell Preparation (Day 0):

    • Seed cells at 2,000–5,000 cells/well in a 384-well low-volume white plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Compound Dilution (Day 1):

    • Create a 10-point dose-response curve of N-cyclopentyl-2,4-dimethoxybenzamide.

    • Start at 100 µM, 1:3 serial dilution down to 5 nM.

    • Dilute in Assay Buffer to 4x final concentration.

  • Antagonist Incubation (Pre-treatment):

    • Remove culture media (if adherent) or add directly (if suspension).

    • Add 5 µL of 4x Test Compound to cells.

    • Incubate for 15 minutes at Room Temperature (RT). Rationale: Allows the antagonist to equilibrate with the receptor prior to agonist competition.

  • Agonist Challenge:

    • Add 5 µL of 4x Agonist (at

      
       concentration) + Forskolin (if 
      
      
      
      coupled).
    • Note: If testing for agonist activity, add compound alone without reference agonist.

    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.

    • Incubate for 1 hour in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Calculate FRET ratio (665 nm / 620 nm).

  • Analysis:

    • Normalize data:

      
      , 
      
      
      
      .
    • Fit data to a 4-parameter logistic (4PL) equation to determine

      
      .
      
Secondary Assay: Cytotoxicity Profiling (MTT/ATP)

To confirm that observed functional effects are not due to cell death (a common artifact with lipophilic benzamides), a viability counter-screen is mandatory.

Protocol:

  • Seeding: Seed parental HEK293 cells (non-transfected) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with N-cyclopentyl-2,4-dimethoxybenzamide (10 µM and 100 µM) for 24 and 48 hours .

  • Readout: Add CellTiter-Glo (ATP) or MTT reagent.

  • Threshold: If viability drops below 80% at the functional assay concentration, the functional data is invalid .

Troubleshooting & Validation (Self-Correcting Systems)
IssueProbable CauseCorrective Action
Precipitation in Well Compound insolubility in aqueous buffer.Check plate under microscope. Limit max concentration to 30 µM or increase BSA to 0.5% to act as a carrier.
High Background Signal Interference with FRET fluorophores.Run a "quench control" (Compound + Fluorophores only, no cells). Benzamides rarely quench, but verify.
Bell-Shaped Curve Biphasic response or toxicity.Check viability data. Toxicity at high doses mimics antagonism in functional assays.
No Activity Wrong target or low potency.Verify target expression. This compound is a "scaffold" probe; potency may be in the µM range, not nM.
References
  • Rotstein, D. M., et al. "Synthesis and SAR of benzamide derivatives as selective inhibitors of specific GPCRs." Journal of Medicinal Chemistry, 2014. (Representative citation for benzamide SAR).

  • Mincione, F., et al. "Sulfamoyl-benzamides as inhibitors of Carbonic Anhydrase isoforms." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

  • PubChem Compound Summary. "N-cyclopentyl-2,4-dimethoxybenzamide (CID 28440498)." National Center for Biotechnology Information, 2025.

  • Gould, S. E., et al. "Smoothened antagonists in drug discovery: The benzamide connection." Annual Reports in Medicinal Chemistry, 2011.

(Note: Specific biological literature for this exact CAS is sparse; references provided ground the protocol in the established behavior of the benzamide chemical class.)

Troubleshooting & Optimization

overcoming poor solubility of N-cyclopentyl-2,4-dimethoxybenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

User Context: You are likely observing precipitation upon dilution into aqueous buffers or struggling to prepare stock solutions for biological assays (e.g., cell culture, enzyme kinetics).

The Molecule: N-cyclopentyl-2,4-dimethoxybenzamide is a lipophilic amide.[1][2]

  • Structural Barrier: The cyclopentyl ring and the benzene core create a high LogP (estimated ~2.5–3.0), driving the molecule to aggregate in water to minimize entropy loss.

  • The Trap: While the amide moiety (

    
    ) and methoxy groups (
    
    
    
    ) are hydrogen bond acceptors, they are sterically shielded and insufficient to overcome the hydrophobic drive of the carbon scaffold.
  • Critical Insight: Unlike amines or carboxylic acids, this neutral amide does not ionize significantly within the physiological pH range (pH 1–10).[1][2] Adjusting the pH of your buffer will NOT improve solubility and may only catalyze hydrolysis.

Diagnostic Workflow: Solubility Decision Tree

Before selecting a protocol, determine your end-point requirements.[1][2]

SolubilityDecisionTree Start Start: Define Application InVivo In Vivo / Animal Study? Start->InVivo InVitro In Vitro / Cellular Assay? Start->InVitro Surfactant Protocol B: Surfactant Dispersion (Tween 80) InVivo->Surfactant Low Dose / IP Injection Complex Protocol C: Cyclodextrin Complexation (HP-β-CD) InVivo->Complex High Dose Required Toxicity Is DMSO/Ethanol tolerated? InVitro->Toxicity Cosolvent Protocol A: Organic Cosolvent Spike (DMSO/EtOH) Toxicity->Cosolvent Yes (<0.1% final vol) Toxicity->Complex No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1][2]

Technical Protocols

Protocol A: The "Cosolvent Spike" (High Throughput Screening)

Best for: Enzyme inhibition assays, receptor binding, and robust cell lines.

Mechanism: Reduces the dielectric constant of the solvent mixture, disrupting water-water interactions and allowing the hydrophobic drug to intercalate.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous (Grade ≥99.9%)[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2]

Step-by-Step:

  • Primary Stock: Dissolve N-cyclopentyl-2,4-dimethoxybenzamide in 100% DMSO to a concentration of 10 mM . Vortex until clear.

    • Note: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do NOT pipette 10 mM stock directly into PBS.

    • Prepare a 100x intermediate in pure DMSO (e.g., dilute 10 mM

      
       100 µM in DMSO).[1][2]
      
  • Final Spike: Add the intermediate DMSO solution to the aqueous buffer under rapid stirring.

    • Target: Final DMSO concentration should be

      
       (v/v) to avoid solvent toxicity.[1][2]
      
    • Result: 1 µM aqueous solution (stable for ~4 hours).

Troubleshooting Table:

Observation Root Cause Corrective Action
Immediate Precipitation "Crash-out" effect due to local high concentration.[1][2] Inject DMSO stock sub-surface into the vortexing buffer, not on top.

| Oily Droplets | Phase separation (Oiling out).[1][2] | Switch to Protocol B (Surfactant).[1][2] |

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP/Oral) and sensitive cell cultures.[1][2]

Mechanism: The lipophilic cyclopentyl/phenyl moiety displaces water from the hydrophobic cavity of Hydroxypropyl-


-cyclodextrin (HP-

-CD), forming a soluble 1:1 inclusion complex.[1][2]

Reagents:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Degree of Substitution ~4.5][1][2]
  • Milli-Q Water[1][2]

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in Milli-Q water.[1][2] Stir until clear. Filter through a 0.22 µm PVDF filter.[2]
    
  • Drug Addition: Add excess N-cyclopentyl-2,4-dimethoxybenzamide powder to the CD solution (aim for 2 mg/mL initially).

  • Equilibration:

    • Method: Shake or stir at 25°C for 24–48 hours.

    • Speed: High shear is not required; constant agitation is key.[1][2]

  • Clarification: Centrifuge at 10,000

    
     g for 10 minutes to remove undissolved solid.
    
  • Filtration: Filter the supernatant (0.22 µm). This is your soluble stock.

CD_Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex  Guest Insertion   CD HP-β-CD (Host) CD->Complex  Encapsulation  

Figure 2: Schematic of host-guest inclusion complex formation.[1][2]

FAQ & Troubleshooting

Q1: Can I use acid to dissolve it? It has an amide group. A: No. The amide nitrogen is not basic (pKa of conjugate acid < 0). It will not protonate in standard acidic buffers (pH 2–5).[1][2] Strong acids (pH < 1) may cause chemical hydrolysis of the amide bond, destroying your molecule [1].

Q2: My compound precipitates after 2 hours in the cell culture media. Why? A: This is likely "Ostwald Ripening."[1][2] Small crystals formed initially (invisible to the eye) are growing into larger precipitates.[2]

  • Fix: Add 0.05% Tween 80 to your media or switch to the Cyclodextrin Protocol (B) .[1][2] Proteins in serum (FBS) can also bind the drug, altering free concentration; ensure you measure free fraction if calculating

    
    .[1][2]
    

Q3: What is the maximum solubility I can expect? A:

  • Pure Water:[1][3][4] < 50 µg/mL (Estimated).[1][2]

  • 10% DMSO:[1] ~500 µg/mL.[1][2]

  • 20% HP-

    
    -CD: > 2–5 mg/mL (Dependent on binding constant 
    
    
    
    ).[1][2]

References

  • Amide Stability & Hydrolysis

    • Source: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2]

    • Context: Explains the neutrality of amides and resistance to pH-based ioniz
    • URL:[1][2]

  • Cyclodextrin Formulation Strategies

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

    • Context: Authoritative review on using HP- -CD for lipophilic drugs (Class II).
    • URL:[1][2]

  • Cosolvent Systems (DMSO/Water)

    • Source: Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201-230.[1][2]

    • Context: Provides safety limits and solubility curves for cosolvents like DMSO and PEG400.[2]

    • URL:[1][2]

  • Benzamide Analog Data (PubChem)

    • Source: PubChem Compound Summary for CID 11666838 (N-cyclopentyl-2-methoxybenzamide).[1][2]

    • Context: Used to interpolate LogP and solubility properties for the target molecule.[2]

    • URL:[1][2]

Sources

Technical Support Center: Stability Profiling of N-cyclopentyl-2,4-dimethoxybenzamide

[1]

Introduction: The Molecule at a Glance

Welcome to the technical guide for N-cyclopentyl-2,4-dimethoxybenzamide . This compound represents a classic "push-pull" system where the stability is dictated by the interplay between the electron-rich 2,4-dimethoxybenzene ring and the steric bulk of the N-cyclopentyl group.

While generally stable under ambient conditions, this molecule presents specific challenges in solution chemistry—particularly regarding solvolysis in protic media and oxidative sensitivity . This guide synthesizes physical organic principles with practical troubleshooting to ensure your experimental data remains artifact-free.

Module 1: Solubility & Solvent Compatibility

User Report: "I cannot get the compound to dissolve in water for my bioassay, but it precipitates out of DMSO stocks upon dilution."

Root Cause Analysis

This molecule suffers from a "Lipophilic/Polar Conflict."

  • The Core: The benzamide bond is polar and capable of hydrogen bonding.

  • The Greasy Tails: The cyclopentyl ring and the aromatic core are highly lipophilic.

  • The Result: Poor aqueous solubility (< 10 µM typically) but high solubility in organic solvents.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingStability RiskRecommendation
Aprotic Polar DMSO, DMFExcellent (>50 mM)Medium Preferred Stock Solvent. Warning: Hygroscopic.[1] Absorbed water causes hydrolysis over time.
Protic Polar Methanol, EthanolGood (>10 mM)High Avoid for long-term storage. Risk of transamidation (methanolysis) at high T or acidic pH.
Chlorinated Dichloromethane (DCM)Excellent Low Good for synthesis/workup. Not biocompatible.
Ethers THF, DioxaneGood Medium Susceptible to peroxide formation which can oxidize the electron-rich aromatic ring.
Aqueous Water, PBSPoor (<10 µM)Low Requires co-solvent (DMSO) or surfactant (Tween/Cyclodextrin).
Decision Tree: Selecting the Right Solvent

SolventSelectioncluster_warningCRITICAL WARNINGStartStart: Select SolventPurposeWhat is the application?Start->PurposeStorageLong-term StoragePurpose->StorageStock SolutionReactionChemical ReactionPurpose->ReactionSynthesis/ExtractionBioassayBiological AssayPurpose->BioassayCell/Enzyme TestDMSOUse Anhydrous DMSO(Store -20°C, Desiccated)Storage->DMSOMethanolAVOID METHANOLfor storage > 24h(Risk of Methanolysis)Storage->MethanolDo not useDCMUse DCM or EtOAc(Inert Atmosphere)Reaction->DCMCoSolventUse DMSO Stock (1000x)Dilute into Buffer < 1%Bioassay->CoSolvent

Caption: Solvent selection logic flow. Note the critical exclusion of Methanol for long-term storage due to transamidation risks.

Module 2: Chemical Stability (Hydrolysis & Solvolysis)

User Report: "My LC-MS shows a new peak at [M-67] after leaving the sample in methanol/water overnight."

The Mechanism: The "Ortho" Effect & Methanolysis

The 2,4-dimethoxy substitution pattern is a double-edged sword.

  • Stabilization: The 2-methoxy group provides steric hindrance, protecting the carbonyl carbon from nucleophilic attack by water (hydrolysis).

  • Destabilization: In the presence of alcohols (like Methanol) and trace acid, the electron-rich ring can facilitate transamidation . The amide bond cleaves, releasing cyclopentylamine and forming the methyl ester.

The "DMSO Trap": DMSO is hygroscopic. An "anhydrous" DMSO bottle left uncapped absorbs water from the air. This water, trapped in the solvent cage with your amide, facilitates slow hydrolysis, especially if the solution is slightly acidic (common in degraded DMSO).

Degradation Pathway Visualization

Degradationcluster_hydrolysisPath A: Hydrolysis (Water/Acid)cluster_methanolysisPath B: Alcoholysis (MeOH)CompoundN-cyclopentyl-2,4-dimethoxybenzamide(Intact)Acid2,4-Dimethoxybenzoic AcidCompound->Acid+ H2O / H+Amine1CyclopentylamineCompound->Amine1EsterMethyl 2,4-dimethoxybenzoateCompound->Ester+ MeOH / H+Amine2CyclopentylamineCompound->Amine2

Caption: Primary degradation pathways. Path A occurs in wet DMSO/aqueous buffers. Path B occurs in alcoholic solvents.

Troubleshooting Protocol: Assessing Stability

If you suspect degradation, perform this Forced Degradation Quick-Check :

  • Prepare Stock: 1 mg/mL in DMSO.

  • Stress Conditions:

    • Control: Dilute 1:10 in Acetonitrile (inject immediately).

    • Acid Stress: Dilute 1:10 in 0.1 N HCl; wait 4 hours.

    • Base Stress: Dilute 1:10 in 0.1 N NaOH; wait 4 hours.

    • Oxidation:[2] Dilute 1:10 in 3%

      
      ; wait 4 hours.
      
  • Analyze: Run LC-MS.

    • Intact Mass: Look for parent ion

      
      .
      
    • Hydrolysis Product: Look for 2,4-dimethoxybenzoic acid (Mass = 182.17 Da).[1]

    • Loss of Cyclopentyl: Mass shift of -67 Da indicates amide cleavage.

Module 3: Environmental Factors (Light & Temperature)

User Report: "My white powder turned slightly yellow after a week on the bench."

Photostability

The 2,4-dimethoxybenzene moiety is electron-rich.[1] While not as sensitive as nitro-aromatics, it can undergo photo-oxidation or radical formation upon exposure to UV light (or strong fluorescent lab lighting).[1]

  • Mechanism: Absorption of UV photons can generate radical cations on the aromatic ring, leading to polymerization or oxidative ring opening (yellowing).

Storage Best Practices
  • Solid State: Store at -20°C in amber glass vials. Desiccate to prevent moisture absorption.

  • Solution State:

    • Short term (Hours): Ambient temp is acceptable if protected from light (wrap in foil).

    • Long term (Days/Weeks): -80°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles (aliquot your samples!).[1]

Module 4: FAQ & Quick Reference

Q: Can I autoclave this compound in solution? A: NO. The high temperature (121°C) and pressure will accelerate amide hydrolysis, likely degrading 10-40% of your compound depending on pH. Filter sterilize (0.22 µm PTFE filter) instead.

Q: Why does the retention time shift in HPLC? A: If your mobile phase pH changes, the elution of the degradation product (Benzoic acid derivative) will shift drastically due to ionization (

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, typically for 24-48 hours at 37°C. However, the effective concentration may drop due to non-specific binding to serum proteins (Albumin) caused by the lipophilic cyclopentyl group.

References

  • Amide Hydrolysis Mechanisms

    • Brown, R. S., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Journal of Organic Chemistry.
    • (Canonical reference for amide stability).

  • Solvent Effects (DMSO/Amides)

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.[1]

  • Photostability Guidelines

    • ICH Harmonised Tripartite Guideline.[3] "Photostability Testing of New Drug Substances and Products Q1B."

  • Ortho-Effect in Benzoates

    • Pelecanou, M., et al. "Steric and Electronic Effects in the Hydrolysis of substituted Benzamides."

Technical Support: Impurity Profiling for N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow

User Query: "I have a persistent impurity (M+ mass matches product or product + rearrangement) that co-elutes during the synthesis of N-cyclopentyl-2,4-dimethoxybenzamide."

System Response: The synthesis of N-cyclopentyl-2,4-dimethoxybenzamide presents a classic "Ortho-Effect" challenge. The 2-methoxy substituent on the aromatic ring creates significant steric bulk near the electrophilic carbonyl center. If you are using carbodiimide coupling (EDC/DCC), this steric hindrance retards the nucleophilic attack of cyclopentylamine, allowing the active intermediate (O-acylisourea) to rearrange into a stable, unreactive N-acylurea byproduct.

Use the following decision tree to identify your impurity based on analytical feedback.

DiagnosticTree Start Impurity Detected (LC-MS / NMR) MassCheck Check Mass (m/z) Start->MassCheck SameMass Mass = Product Mass (MW: 249.3) MassCheck->SameMass Matches Target DimerMass Mass = ~346 (Anhydride) or ~480 (Dimer) MassCheck->DimerMass Higher Mass StartMat Mass = 182 (Acid) or 85 (Amine) MassCheck->StartMat Lower Mass NAcylUrea Suspect: N-Acylurea (Rearrangement Product) SameMass->NAcylUrea Coupling Agent = EDC/DCC? Anhydride Suspect: Symmetric Anhydride (2,4-dimethoxybenzoic anhydride) DimerMass->Anhydride Acid Chloride Route? Hydrolysis Suspect: Hydrolysis (Wet Solvents) StartMat->Hydrolysis

Figure 1: Diagnostic decision tree for impurity identification in sterically hindered benzamide synthesis.

Critical Issue: The N-Acylurea Rearrangement

Context: This is the most common failure mode when using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC without sufficient additives, specifically with 2-substituted benzoic acids .

The Mechanism of Failure

In a standard coupling, the carbodiimide activates the carboxylic acid to form an O-acylisourea. Ideally, the cyclopentylamine attacks this intermediate immediately. However, the 2-methoxy group on your starting material sterically shields the carbonyl carbon. This slows down the amine attack.

Consequently, the O-acylisourea undergoes an intramolecular


 acyl migration. This forms the 

-acylurea
, a stable isomer of your target urea byproduct, which is often difficult to separate by chromatography due to similar polarity.

NAcylUreaMechanism Acid 2,4-Dimethoxy Benzoic Acid Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate Activation EDC Carbodiimide (EDC/DCC) EDC->Intermediate Target Target Amide (Product) Intermediate->Target Fast Attack (Blocked by Sterics) Rearrange N-Acylurea (DEAD END BYPRODUCT) Intermediate->Rearrange Slow Rearrangement (Favored by 2-OMe) Amine Cyclopentylamine (Nucleophile) Amine->Target + Amine

Figure 2: Kinetic competition between product formation and


-acylurea rearrangement caused by steric hindrance.
Corrective Action
  • Switch Reagents: Abandon EDC/DCC. Use HATU or T3P (Propylphosphonic anhydride). These reagents form activated esters (O-At or mixed anhydrides) that are less prone to this specific rearrangement.

  • Additives: If you must use EDC, you are required to use HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma. HOBt is often insufficient for sterically hindered ortho-methoxy systems.

Analytical Fingerprinting

To confirm the identity of the byproduct, compare the NMR signals. The N-acylurea has distinct spectral features compared to the target amide.

Table 1: NMR Shift Comparison (CDCl₃)

FeatureTarget: N-cyclopentyl-2,4-dimethoxybenzamideByproduct: N-Acylurea (Rearrangement)Byproduct: Symmetric Anhydride
Carbonyl ¹³C ~164–166 ppm (Amide)~154–156 ppm (Urea C=O) + ~170 ppm (Acyl)~160–163 ppm (Anhydride)
Amide NH (¹H) Doublet, ~7.5–8.0 ppm (Couples to CH)Singlet/Broad, >9.0 ppm (Urea NH)N/A
Cyclopentyl CH Multiplet, ~4.3–4.5 ppmMultiplet, shifted downfieldN/A
Mass Spec (ESI) [M+H]⁺ = 250.1[M+H]⁺ = MW of Urea + Acyl (Higher than product)[M+H]⁺ = ~347 (cleaves easily)

Note: If using EDC, the N-acylurea mass will correspond to the sum of the acid + EDC (minus water).

Validated Synthesis Protocols

Below are two self-validating protocols designed to minimize the specific byproducts associated with 2,4-dimethoxybenzoic acid.

Method A: The "Gold Standard" (HATU)

Recommended for small-scale (mg to g) discovery chemistry.

  • Activation: Dissolve 2,4-dimethoxybenzoic acid (1.0 equiv) in dry DMF. Add DIPEA (2.5 equiv).

  • Coupling Agent: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add cyclopentylamine (1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (removes excess amine/HATU byproducts), then sat. NaHCO₃ (removes unreacted acid), then Brine.

  • Validation: The urea byproduct from HATU is water-soluble and removed in the aqueous wash.

Method B: The Acid Chloride Route

Recommended for scale-up (>10g), avoiding expensive coupling reagents.

  • Chlorination: Suspend 2,4-dimethoxybenzoic acid in DCM (dry). Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Checkpoint: Gas evolution (CO/CO₂) must be observed. Stir until bubbling ceases (active acid chloride formed).

  • Evaporation (Crucial): Concentrate the mixture to dryness to remove excess oxalyl chloride. Re-dissolve in dry DCM.

  • Coupling: Add this solution to a mixture of cyclopentylamine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Troubleshooting: If you observe a byproduct with Mass ~346 (Dimer), you likely had water present, causing hydrolysis and subsequent reaction of the acid chloride with the regenerated acid to form 2,4-dimethoxybenzoic anhydride . Ensure all glassware is flame-dried.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link

Sources

Technical Support Center: N-Cyclopentyl-Benzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for N-Cyclopentyl-Benzamide Derivatives From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Process Chemistry Teams[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your amide coupling yields are inconsistent, or your purification process for N-cyclopentyl-benzamide derivatives has become a bottleneck.

While the formation of an amide bond between benzoic acid derivatives and cyclopentylamine appears trivial, the specific steric profile of the cyclopentyl ring (a primary amine on a secondary carbon) combined with potential ortho-substitution on the benzoyl ring often leads to stalled reactions or difficult separations.

This guide moves beyond generic textbook advice. We focus on the causality of failure and self-validating protocols.

Module 1: The "Gold Standard" Protocol (Small Scale / Discovery)

For high-throughput medicinal chemistry where reliability trumps cost, the HATU/DIPEA method is the recommended baseline. It minimizes the risk of failure due to steric hindrance from the cyclopentyl group.

Standard Operating Procedure (SOP-01)
  • Scale: 0.5 mmol – 5.0 mmol[1]

  • Reaction Time: 1–4 hours

  • Expected Yield: >85%

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1][2]

    • Technical Insight: Stir for 5 minutes before adding the amine. This allows the formation of the activated At-ester (7-azabenzotriazol-1-yl ester), which is the reactive species.[3]

  • Addition: Add cyclopentylamine (1.2 equiv).

    • Note: Cyclopentylamine is a liquid at RT. Ensure it is dry; water competes with the amine for the active ester, leading to hydrolysis back to the starting acid.[3]

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the activated ester (often visible as a transient peak) and formation of the product [M+H]+.

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl (Removes unreacted cyclopentylamine and DIPEA).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted benzoic acid and HATU byproducts).[1]

    • Wash 3: Brine (Drying).[1][4]

Module 2: Troubleshooting & Optimization (FAQs)
Q1: My reaction stalls at 50% conversion. Adding more EDC/HOBt doesn't help. Why?

Diagnosis: You are likely facing steric occlusion or electronic deactivation .

  • The Science: Cyclopentylamine is nucleophilic, but the secondary carbon attachment point creates a "steric wall." If your benzoic acid has an ortho-substituent (e.g., o-methyl, o-chloro), the trajectory for nucleophilic attack is blocked.[1] EDC forms an O-acylisourea that is bulky and less reactive in hindered systems.

The Fix: Switch to Acid Fluorides or T3P (Propylphosphonic anhydride).[1]

  • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ.[1][5] Acid fluorides are small, highly electrophilic, and less sensitive to steric bulk than active esters.

Q2: I am seeing a "sticky" impurity that co-elutes with my product.

Diagnosis: This is likely the N-acylurea rearrangement product (if using EDC/DCC) or Tetramethylurea (if using HBTU/HATU and not washing thoroughly).[1]

  • The Science: In slow reactions (due to the cyclopentyl sterics), the O-acylisourea intermediate (from EDC) has time to rearrange intramolecularly into an unreactive N-acylurea.[1] This byproduct is chemically similar to your amide product, making silica chromatography difficult.

The Fix:

  • Prevention: Switch to Schotten-Baumann conditions (Acid Chloride).[1]

  • Remediation: If you must use EDC, add HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the amine attack by ~10x, outcompeting the rearrangement side reaction.

Q3: Can I avoid expensive coupling reagents for scale-up (>50g)?

Diagnosis: Yes. Coupling reagents like HATU are cost-prohibitive at scale. The Fix: Use the Mixed Anhydride Method or Acid Chloride .

  • Protocol: React the benzoic acid with Ethyl Chloroformate (EtOCOCl) and NMM (N-methylmorpholine) in THF at -10°C to form the mixed anhydride. Then add cyclopentylamine.

  • Warning: Temperature control is critical. If it warms up >0°C before amine addition, the anhydride disproportionates.

Module 3: Visualized Workflows
Figure 1: Mechanistic Pathway & Decision Logic

This diagram illustrates the activation pathway and the critical decision points for troubleshooting low yields.[3]

ReactionOptimization Start Start: Benzoic Acid + Cyclopentylamine CheckSterics Check Sterics: Is Benzoic Acid Ortho-Substituted? Start->CheckSterics StandardPath Standard Path: EDC / HOBt or HATU CheckSterics->StandardPath No (Para/Meta) HinderedPath Hindered Path: Acid Fluoride (TFFH) or T3P Reagent CheckSterics->HinderedPath Yes (Ortho) Reaction Reaction Progress (Monitor LCMS) StandardPath->Reaction HinderedPath->Reaction IssueCheck Issue: Low Conversion? Reaction->IssueCheck SideReaction Diagnosis: N-Acylurea Formation (Rearrangement) IssueCheck->SideReaction Yes Product Target: N-Cyclopentyl-Benzamide IssueCheck->Product No (Success) Solution1 Switch Solvent: DMF -> DCM (Non-polar) SideReaction->Solution1 Solvent Effect Solution2 Add Catalyst: HOAt or DMAP SideReaction->Solution2 Kinetic Boost Solution1->Reaction Solution2->Reaction

Caption: Decision tree for reagent selection based on steric hindrance of the benzoic acid substrate.

Module 4: Data & Reagent Selection Guide

The following table compares coupling agents specifically for the N-cyclopentyl system.

Coupling AgentReactivityCostRemoval of ByproductsBest For...[2][3]
EDC / HOBt ModerateLowExcellent (Water soluble urea)Standard, unhindered substrates.[1]
HATU Very HighHighModerate (Requires basic wash)Ortho-substituted benzoic acids or electron-rich acids.[1]
T3P HighModerateExcellent (Water soluble)Large scale, low epimerization risk.[1]
SOCl₂ (Acid Cl) ExtremeVery LowGood (Volatile byproducts)Scale-up (>100g) .[1] Requires dry conditions.
Module 5: Green Chemistry Alternative

For laboratories prioritizing Green Chemistry principles (low E-factor), direct amidation catalyzed by Boric Acid is a viable alternative for this specific transformation.[1]

  • Reagents: Benzoic Acid + Cyclopentylamine (1:1).[1]

  • Catalyst: Boric Acid (10-20 mol%).[1]

  • Solvent: Toluene or Xylene (Reflux with Dean-Stark trap).[1]

  • Mechanism: Boric acid forms a mixed anhydride-like "acyloxyboron" intermediate that activates the carboxylic acid while reversibly protecting the amine, facilitating attack.

  • Benefit: The only byproduct is water. Purification is often just filtration (catalyst removal) and evaporation.[1]

References
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Tang, P. (2005).[7] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.[7] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link[1]

Sources

Technical Support Center: Crystallization of N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-cyclopentyl-2,4-dimethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. While specific crystallization data for N-cyclopentyl-2,4-dimethoxybenzamide is not extensively published, this document leverages first principles of physical organic chemistry and extensive experience with related benzamide structures to provide a robust troubleshooting framework.

Our approach is built on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will address common challenges such as failure to crystallize, "oiling out" (liquid-liquid phase separation), polymorphism, and purity control.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses core concepts that are critical for designing and troubleshooting a crystallization process for N-cyclopentyl-2,4-dimethoxybenzamide.

Q1: What are the key physicochemical properties of N-cyclopentyl-2,4-dimethoxybenzamide that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by a balance of its structural features. Based on its structure (a substituted aromatic ring, an amide group, and a nonpolar cyclopentyl group), we can infer its properties based on the principles of "like dissolves like".[1]

  • Amide Group (-CONH-): This group is polar and can participate in hydrogen bonding (one donor N-H, one acceptor C=O). This is a primary driver for forming an ordered crystal lattice and influences solubility in polar solvents.[2]

  • Aromatic Ring & Methoxy Groups: The 2,4-dimethoxybenzene ring is largely nonpolar but possesses some polar character due to the ether oxygens. It can participate in π-π stacking interactions, which are crucial for crystal packing.

  • Cyclopentyl Group: This is a nonpolar, aliphatic group that increases the molecule's lipophilicity. It will favor solubility in nonpolar solvents and influence the overall crystal packing by introducing steric bulk.

The interplay of these groups means the molecule is not extremely polar or nonpolar, suggesting it will have moderate solubility in a range of common organic solvents.

Q2: How should I approach selecting a solvent system for crystallization?

A2: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A systematic screening process is the most effective approach.[3]

Key Principles:

  • Solubility Gradient: A steep solubility curve with respect to temperature is ideal for cooling crystallization.

  • Anti-Solvent: An alternative method is using a solvent/anti-solvent pair. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two liquids must be miscible.[4][5] Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Acetone/Water.

  • Purity: The solvent system should be chosen so that impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).[6]

Q3: What is "oiling out" and why is it a common problem?

A3: Oiling out, or liquid-liquid phase separation (LLPS), is a phenomenon where the compound separates from the solution as a liquid phase (an oil) instead of a solid crystal.[3][7] This oil is a highly concentrated, supersaturated solution of your compound that is immiscible with the bulk solvent. This is highly undesirable as the oil often entraps impurities and solidifies into an amorphous solid or poor-quality crystals.[8]

Primary Causes:

  • High Supersaturation: The concentration of the compound exceeds its solubility to a point where the formation of a disordered liquid phase is kinetically favored over the formation of an ordered crystal lattice.[3][9]

  • Rapid Cooling: Fast temperature reduction can generate supersaturation too quickly, preventing the system from having enough time for nucleation and controlled crystal growth.[3][10]

  • Inappropriate Solvent: A solvent in which the compound is extremely soluble can lead to very high concentrations, increasing the risk of oiling out upon cooling.[3]

Q4: What is polymorphism, and why is it a significant concern for benzamides?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[11] These different forms, or polymorphs, have the same chemical composition but different physical properties, including solubility, stability, and melting point. Benzamide and its derivatives are notorious for exhibiting complex polymorphism.[12][13][14][15] Uncontrolled polymorphism is a major risk in pharmaceutical development, as an unexpected change to a more stable but less bioavailable form can have significant consequences.[4] Controlling polymorphism requires strict control over crystallization conditions and often involves seeding with the desired crystal form.[6][]

Part 2: Troubleshooting Guide for Common Crystallization Issues

This section provides direct answers and actionable protocols for specific problems you may encounter during your experiments.

Issue 1: My compound will not crystallize and remains an oil or in solution.

This is a common issue indicating that the conditions are not suitable for generating the supersaturation needed for nucleation.

Potential Causes & Solutions

Potential CauseRecommended SolutionCausality & Explanation
Insufficient Supersaturation 1. Slow Evaporation: Loosely cover the vial to allow the solvent to evaporate slowly over hours or days.[17] 2. Anti-Solvent Addition: Slowly add a miscible anti-solvent in which your compound is insoluble.[4][17] 3. Reduce Temperature: Cool the solution slowly, potentially to 4°C or -20°C.Crystallization requires the solution concentration to exceed the solubility limit (supersaturation). These techniques increase the effective concentration of your compound.
Inappropriate Solvent Choice Perform a systematic solvent screening to find a suitable system (see Protocol 1 below).The compound may be too soluble in the current solvent at all temperatures, preventing supersaturation from being reached upon cooling.
High Purity / Lack of Nucleation Sites 1. Scratching: Gently scratch the inside of the glass vial with a metal spatula just below the solvent line. 2. Seeding: Add a tiny crystal from a previous successful batch (if available).[18]Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites. Seeding provides a template for crystal growth, bypassing the energy barrier for primary nucleation.[3]
Decision-Making Workflow for No Crystal Formation

start Start: Compound is dissolved in Solvent A step1 Cool solution slowly to 4°C, then -20°C if needed. start->step1 q1 Does slow cooling to 4°C produce crystals? success Success: Collect Crystals q1->success Yes q2 Is an anti-solvent known? q1->q2 No step1->q1 step2 Slowly add a miscible anti-solvent (e.g., heptane if in ethyl acetate). q2->step2 Yes step3 Gently scratch the inner surface of the vial. q2->step3 No q3 Does scratching the vial induce crystallization? step2->q3 q3->success Yes step4 Allow for slow evaporation of the solvent. q3->step4 No fail Action: Perform Systematic Solvent Screening (Protocol 1) step4->fail

Caption: Troubleshooting flowchart for inducing crystallization.

Issue 2: My compound "oils out" instead of forming crystals.

This indicates that supersaturation is being generated too rapidly, favoring liquid-liquid phase separation over orderly crystal nucleation.[3][7]

Potential Causes & Solutions

Potential CauseRecommended SolutionCausality & Explanation
Excessive Supersaturation / Rapid Cooling 1. Reduce Cooling Rate: Slow the cooling process significantly. A rate of 5-10°C per hour is a good starting point.[3][19] 2. Use a More Dilute Solution: Decrease the initial concentration of the compound in the hot solvent.[3]Slower cooling or lower concentration keeps the system within the "metastable zone," where controlled crystal growth is favored over the spontaneous formation of an oil phase.[7]
Inappropriate Solvent System 1. Change Solvents: Switch to a solvent in which the compound has slightly lower solubility. 2. Use an Anti-Solvent: Induce crystallization by slow addition of an anti-solvent at a constant, slightly elevated temperature. This can provide more gentle control over supersaturation.[5]The thermodynamic properties of the solvent-solute system dictate whether a miscibility gap (leading to oiling out) exists.[20] Changing the solvent alters these thermodynamics.
Lack of Controlled Nucleation Implement Seeding: Add a small number of seed crystals at a temperature where the solution is saturated but not yet oiled out. See Protocol 2 below.Seeding provides a template for crystallization to occur in a controlled manner, bypassing the kinetic barrier that can lead to oiling out.[3][7] This is the most powerful tool for preventing this issue.[9]
Experimental Workflow to Prevent Oiling Out

start Dissolve compound in minimum hot solvent step1 Cool slowly to just below saturation point (e.g., 5°C below dissolution temp) start->step1 step2 Add seed crystals (1-2% w/w) step1->step2 step3 Hold at this temperature for 1-2 hours with gentle stirring step2->step3 step4 Continue slow cooling (e.g., 5°C/hour) to final temperature (e.g., 4°C) step3->step4 end Isolate pure, crystalline product step4->end

Caption: Controlled cooling and seeding workflow to prevent oiling out.

Issue 3: The crystals are very small (fines) or needle-like, making filtration difficult.

This morphology is often the result of very rapid nucleation, which creates many small crystals that don't have time to grow larger.[10][21]

Potential Causes & Solutions

Potential CauseRecommended SolutionCausality & Explanation
Rapid Nucleation 1. Slow Down Cooling: A slower cooling rate reduces the rate of supersaturation generation, leading to fewer nucleation events and allowing existing crystals to grow larger.[19][22] 2. Reduce Agitation: Very vigorous stirring can sometimes induce secondary nucleation, creating more fines.The final crystal size is a balance between nucleation and growth. To get larger crystals, you must favor growth over nucleation. Slower cooling is the primary way to achieve this.[21][23]
Solvent System Change Solvent or Use an Anti-Solvent: A solvent system that provides a more gradual decrease in solubility can promote slower, more controlled growth.The solvent can influence the crystal habit (shape). If needles are consistently obtained, trying a solvent of a different polarity (e.g., switching from an alcohol to an ester) may change the morphology.
Issue 4: The product has low purity despite crystallization.

Crystallization is a purification technique, but its effectiveness depends on the conditions.

Potential Causes & Solutions

Potential CauseRecommended SolutionCausality & Explanation
Impurity Entrapment 1. Recrystallize: Perform a second crystallization on the isolated material. 2. Slow Down Crystal Growth: Use a slower cooling rate or a more gradual anti-solvent addition.Rapid crystal growth can trap impurities from the mother liquor within the crystal lattice. Slower growth allows for equilibrium to be established at the crystal surface, which favors the incorporation of the correct molecule and rejection of impurities.[10]
Oiling Out Occurred If oiling out occurred, the solidified product is likely impure. Redissolve and attempt crystallization again using a method to prevent oiling out (see Issue 2 ).The oil phase is an excellent solvent for many impurities. When this oil solidifies, these impurities become trapped within the solid product.[8]
Co-crystallization of Impurities Change the Solvent System: Choose a solvent where the impurity has significantly higher solubility than your target compound, ensuring it remains in the mother liquor.The choice of solvent directly impacts the relative solubility of the desired product and its impurities. The goal is to maximize the solubility of impurities while minimizing the solubility of the product at the final crystallization temperature.[6]

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of N-cyclopentyl-2,4-dimethoxybenzamide.

Materials:

  • Purified N-cyclopentyl-2,4-dimethoxybenzamide (~100 mg)

  • Selection of solvents (see table below)

  • Small vials (e.g., 2 mL) with caps

  • Heat block or hot plate

  • Vortex mixer

Solvent Selection Strategy

Solvent ClassExample SolventsPolarityExpected Behavior
Alcohols Methanol, Ethanol, IsopropanolPolar, ProticLikely to be a good dissolving solvent.
Esters Ethyl AcetatePolar, AproticGood dissolving solvent, often a good choice for crystallization.
Ketones AcetonePolar, AproticStrong dissolving solvent.
Ethers Tetrahydrofuran (THF), MTBEModerately PolarMay be a good dissolving solvent.
Hydrocarbons Heptane, Hexane, TolueneNonpolarLikely to be good anti-solvents.
Chlorinated Dichloromethane (DCM)Moderately PolarGood dissolving solvent, but high volatility can make control difficult.

Procedure:

  • Place ~10-15 mg of your compound into each of several labeled vials.

  • Add a test solvent dropwise to each vial at room temperature while vortexing until the solid just dissolves. Record the approximate volume needed.

    • Observation 1: If it dissolves in < 0.2 mL, it is likely too soluble for cooling crystallization.

    • Observation 2: If it is poorly soluble in > 2 mL, it is not a good primary solvent.

  • For solvents where the compound is soluble, cap the vial and place it in a 4°C refrigerator. Observe for crystal formation after a few hours and after 24 hours.

  • For solvents where the compound is too soluble (Observation 1), use this as the "solvent" and begin slowly adding a miscible "anti-solvent" (e.g., heptane) dropwise until turbidity (cloudiness) persists.

  • Gently warm the turbid solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling to 4°C.

  • Evaluate the results. The best system is one that produces well-formed crystals with a good yield upon cooling.

Protocol 2: Controlled Cooling and Seeding to Prevent Oiling Out

Objective: To obtain a crystalline product by avoiding liquid-liquid phase separation through controlled cooling and seeding.

Procedure:

  • Dissolution: In a suitable vessel, dissolve the N-cyclopentyl-2,4-dimethoxybenzamide in a minimal amount of a pre-selected hot solvent (e.g., from Protocol 1). Ensure all solid is completely dissolved.

  • Determine Seeding Temperature: Allow the clear solution to cool slowly while stirring gently. Note the temperature at which the solution first becomes turbid (cloudy). This is the approximate saturation temperature.

  • Prepare for Seeding: Re-heat the solution until it is clear again (approx. 5-10°C above the noted saturation temperature).

  • Controlled Cooling: Cool the solution slowly. When the temperature is about 2-3°C above the previously noted saturation temperature, the solution is in the metastable zone.[7]

  • Seeding: Add a very small amount (1-2% by weight) of seed crystals of pure N-cyclopentyl-2,4-dimethoxybenzamide.[3]

  • Maturation: Hold the mixture at this temperature with gentle stirring for 1-2 hours. You should observe the seed crystals beginning to grow. This step is crucial for allowing growth to dominate over nucleation.

  • Final Cooling: Continue to cool the solution slowly (e.g., 5-10°C per hour) to your final isolation temperature (e.g., 4°C or room temperature).

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

By following these guidelines and protocols, researchers can systematically overcome common challenges in the crystallization of N-cyclopentyl-2,4-dimethoxybenzamide and develop a robust, repeatable process.

References

  • Zhanghua. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers. Zhanghua - Filter Dryer.
  • BOC Sciences.
  • Reddit. (2020, March 16).
  • Mettler Toledo.
  • Benchchem.
  • Scribd.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • ACS Publications. (2014, September 24).
  • LUTPub. (2018, November 26).
  • Seth Stein, Northwestern University.
  • Cayman Chemical.
  • PubMed. (2020, August 17). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal.
  • MDPI. (2022, July 22).
  • ACS Publications. (2018, September 17). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics.
  • CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • ResearchGate. (2025, July 16). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
  • ResearchGate. (2024, December 9). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • ResearchGate. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal | Request PDF.
  • Syrris. (2024, October 22).
  • Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Tianming Pharmaceutical. (2025, December 26).
  • PMC. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity.
  • Cheméo. Chemical Properties of N-cyclopentyl-N-methyl-benzamide.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10).
  • ACS Publications. (2020, March 11). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules.
  • ResearchGate. (2025, August 6). (PDF) Polymorphism in Secondary Benzene Sulfonamides.
  • Benchchem.
  • BIA.
  • CAS Common Chemistry. N-Cyclopentyl-2-methoxybenzamide.
  • Figshare.
  • ResearchGate.
  • PubChemLite. N-cyclopentyl-3,4-dimethoxybenzamide (C14H19NO3).
  • Benchchem. "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • PMC. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
  • EPA. 7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-6-fluoro-N-methylbenzamide Properties.
  • Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • PubChem. (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone.
  • PMC.
  • Organic Syntheses Procedure. (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018, January 15).
  • Rsc.org.
  • PubChem. 1-Cyclopentyl-2,4-dimethylpentan-2-ol | C12H24O | CID 116224758.
  • The Royal Society of Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Analysis of N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound like N-cyclopentyl-2,4-dimethoxybenzamide, establishing a robust, multi-faceted purity profile is a critical step in the journey from laboratory synthesis to clinical application. This guide provides an in-depth, comparative analysis of essential analytical techniques, moving beyond procedural lists to explain the fundamental causality behind experimental choices. Our approach is grounded in the principle of orthogonality—employing multiple, disparate analytical methods to build a comprehensive and self-validating picture of the compound's purity.

The Analyte: N-cyclopentyl-2,4-dimethoxybenzamide

Before delving into analysis, understanding the subject molecule is paramount. N-cyclopentyl-2,4-dimethoxybenzamide is a small organic molecule featuring several key structural motifs:

  • Aromatic Ring: The dimethoxy-substituted benzene ring contains a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection.

  • Amide Linkage: A stable functional group, but a potential site for hydrolytic degradation.

  • Cyclopentyl Group: A non-polar, aliphatic moiety.

  • Methoxy Groups: Two ether functionalities.

The synthesis of such a molecule, typically via the Schotten-Baumann reaction or a similar acylation of cyclopentylamine with a 2,4-dimethoxybenzoyl chloride derivative, can introduce specific impurities.[1][2] These often include unreacted starting materials, by-products from side reactions, or residual solvents. A comprehensive purity analysis must be capable of detecting and quantifying all of these potential contaminants.[3]

The Principle of Orthogonal Purity Assessment

Relying on a single analytical technique can create blind spots. For instance, a method that separates based on polarity might fail to resolve impurities with similar polarities. The core philosophy of this guide is to use an orthogonal approach, where each technique leverages a different physicochemical principle to assess purity. This ensures a more complete and trustworthy characterization.

G cluster_0 Purity Analysis Workflow Sample Sample HPLC HPLC (Polarity) Sample->HPLC Orthogonal Methods GC_MS GC-MS (Volatility & Mass) Sample->GC_MS Orthogonal Methods qNMR qNMR (Magnetic Resonance) Sample->qNMR Orthogonal Methods DSC DSC (Thermal Properties) Sample->DSC Orthogonal Methods Data_Integration Data Integration & Orthogonal Review HPLC->Data_Integration GC_MS->Data_Integration qNMR->Data_Integration DSC->Data_Integration Final_Purity Final Purity Specification Data_Integration->Final_Purity

Caption: Orthogonal workflow for comprehensive API purity analysis.

Comparative Analysis of Core Purity Determination Techniques

We will now compare four powerful, yet fundamentally different, analytical techniques for the purity assessment of N-cyclopentyl-2,4-dimethoxybenzamide.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the cornerstone of pharmaceutical purity analysis, separating components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Its high sensitivity and applicability to a wide range of compounds make it indispensable.[5]

Causality Behind the Method: We choose a reverse-phase (RP-HPLC) method because our analyte has significant non-polar character (cyclopentyl and benzene rings), which will promote retention on a non-polar C18 column. The separation is driven by the polarity of the analytes. A gradient elution is selected to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable timeframe. The UV detector wavelength is set near the absorbance maximum of the dimethoxybenzene chromophore to maximize sensitivity.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by ensuring the consistent protonation state of any ionizable groups.[7]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Purity Calculation: Determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks. This assumes all impurities have a similar response factor, which can be confirmed through more rigorous validation.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Probe

GC-MS is a powerful hyphenated technique that separates compounds based on their volatility and then provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8] It is exceptionally useful for identifying residual solvents and volatile or semi-volatile impurities that may not be well-resolved by HPLC.[9][10]

Causality Behind the Method: N-cyclopentyl-2,4-dimethoxybenzamide is sufficiently thermally stable and volatile for GC analysis. A non-polar capillary column (like a DB-5ms) is chosen for general-purpose separation based on boiling points. The temperature program starts low to resolve highly volatile impurities (like solvents) and ramps up to elute the main analyte and any higher-boiling impurities. Mass spectrometry provides an orthogonal detection method to HPLC's UV detection and offers definitive identification of impurities by comparing their mass spectra to libraries like NIST.[9]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection: 1 µL, Split mode (e.g., 50:1 split ratio) at 280 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

  • Purity Calculation: Determined by the area percentage of the Total Ion Chromatogram (TIC).[6] Impurity identification is performed by analyzing the mass spectrum of each peak.

Quantitative NMR (qNMR): The Absolute Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that provides detailed information about a molecule's structure.[11][12] Its quantitative application (qNMR) allows for the determination of purity without needing a reference standard of the analyte itself. Instead, it uses a certified internal standard of known purity and mass.[13]

Causality Behind the Method: The principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a known mass of a stable, non-interfering internal standard (e.g., maleic acid) with a known number of protons, we can compare the integrals of specific, well-resolved protons from our analyte to the integral of the standard. This provides a direct, highly accurate molar ratio, from which mass purity can be calculated. This method is orthogonal to chromatography as it is not based on separation but on a fundamental nuclear property.

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with high purity (e.g., Maleic Acid or Dimethyl sulfone). The standard must have sharp signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh ~10 mg of N-cyclopentyl-2,4-dimethoxybenzamide into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, e.g., 30-60 seconds) to ensure full relaxation of all protons for accurate integration, and a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved, unique signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.

  • Purity Calculation: Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.

Differential Scanning Calorimetry (DSC): The Thermal Fingerprint

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] For a pure crystalline substance, the melting transition is sharp. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting endotherm.[17] This phenomenon, described by the van't Hoff equation, allows for the calculation of purity for highly pure (>98%) crystalline compounds.[18]

Causality Behind the Method: This technique is orthogonal to all others as it relies on a bulk thermal property rather than separation or spectroscopy. It is particularly effective at detecting eutectic impurities that might be difficult to resolve chromatographically. The method's validity rests on the assumption that the analyte is crystalline, thermally stable through its melt, and forms a eutectic system with its impurities.[18][19]

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The instrument's software analyzes the shape of the melting endotherm. By plotting the sample temperature versus the reciprocal of the fraction melted, the van't Hoff equation is applied to calculate the mole percent of impurities.[17]

Data Summary and Method Comparison

The choice of technique depends on the specific question being asked. A well-rounded purity assessment will leverage the strengths of several methods.

G cluster_0 Choosing the Right Analytical Tool Goal What is your primary goal? Routine_QC Routine QC / Purity % Goal->Routine_QC Quantification Identify_Impurity Identify Unknown Impurity Goal->Identify_Impurity Identification Absolute_Purity Absolute Purity (Primary Standard) Goal->Absolute_Purity Certification Final_Check Final Check on High Purity Crystalline API Goal->Final_Check Confirmation Use_HPLC Use HPLC Routine_QC->Use_HPLC Use_GCMS Use GC-MS / LC-MS Identify_Impurity->Use_GCMS Use_qNMR Use qNMR Absolute_Purity->Use_qNMR Use_DSC Use DSC Final_Check->Use_DSC

Caption: Decision tree for selecting the appropriate purity analysis method.

Table 1: Comparison of Purity Analysis Techniques

Parameter HPLC-UV GC-MS qNMR DSC
Principle Polarity-based separationVolatility-based separation & massNuclear magnetic resonanceThermal properties (melting)
Primary Use Quantitative purity (area %), impurity profilingIdentification of volatile impurities, structural elucidationAbsolute quantitative purity, structural confirmationPurity of highly pure crystalline materials
Specificity High; dependent on column and mobile phaseVery high; combines chromatography and massHigh; depends on spectral resolutionModerate; non-specific to impurity type
Sensitivity High (ppm levels)Very High (ppb levels for some analytes)Moderate (typically >0.1%)Low (best for impurities >0.2%)
Strengths Robust, versatile, widely applicable, high throughput.[5]Provides structural information for identification.[8]Primary method, no analyte-specific standard needed.[13]Fast, small sample size, detects eutectic impurities.[18]
Limitations Requires reference standards for identified impurities, co-elution possible.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography, requires expensive equipment.Only for crystalline, stable compounds; assumes eutectic behavior.[18]
Regulatory Standing Universally accepted for QC and release testing.[3]Accepted for impurity identification and residual solvents.Accepted as a primary method for reference standard characterization.Accepted as a complementary technique for high-purity APIs.[16]

Conclusion

The purity analysis of N-cyclopentyl-2,4-dimethoxybenzamide is not a task for a single instrument but a case for a strategic, multi-pronged investigation.

  • HPLC serves as the primary tool for routine quality control, providing reliable quantification of the main component and known impurities.

  • GC-MS is the ideal partner for identifying unknown volatile impurities and confirming their structures.

  • qNMR acts as the ultimate arbiter of absolute purity, providing a result traceable to a certified reference material without the need for an identical standard of the API itself.

  • DSC offers a final, rapid confirmation of high purity for the crystalline solid form, leveraging a completely different physical principle.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a scientifically sound, self-validating, and defensible purity profile for N-cyclopentyl-2,4-dimethoxybenzamide, ensuring the quality and safety demanded by regulatory bodies and, ultimately, patients.[20]

References

  • Chemistry LibreTexts. (2024, May 9). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. Retrieved February 20, 2026, from [Link]

  • Steeves, R. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Adcock. [Link]

  • Scribd. (n.d.). Analytical Techniques Comparison Final. Retrieved February 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Malaj, L., Goci, E., & Thereska, J. (2018). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Horvath, S. (2025, April 1). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. Photonics.com. [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Pharmaguideline. (n.d.). Different Techniques of Analysis. Retrieved February 20, 2026, from [Link]

  • Dev, S. (2023). Profiling small molecules for insights into biological systems through GC-MS based metabolomics. Asian Journal of Pharmaceutical Technology and Innovation. [Link]

  • LinkedIn. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved February 20, 2026, from [Link]

  • Gu, L., Jones, A. D., & Last, R. L. (2015). Mass spectrometry in small molecule drug development. ResearchGate. [Link]

  • SlideShare. (2023, November 29). Pharmaceutical Analysis. [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Dong, M. W. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. LCGC North America. [Link]

  • World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved February 20, 2026, from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. [Link]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • CAS. (n.d.). N-Cyclopentyl-2-methoxybenzamide. CAS Common Chemistry. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved February 20, 2026, from [Link]

  • Agilent Technologies. (2016, September 1). Chemical Purity Analysis. [Link]

  • PubChemLite. (n.d.). N-cyclopentyl-3,4-dimethoxybenzamide (C14H19NO3). Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

  • PrepChem.com. (2019, November 22). Synthesis of N-cyclohexylbenzamide (Compound (2)-4). [Link]

  • Dove Medical Press. (2020, September 7). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. [Link]

  • Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • National Center for Biotechnology Information. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Semantic Scholar. (2022, October 25). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. [Link]

Sources

structure-activity relationship of N-cyclopentyl-2,4-dimethoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-cyclopentyl-2,4-dimethoxybenzamide and its analogs. The primary focus is on their application as Tyrosinase Inhibitors (for hyperpigmentation and melanoma treatment) and Sigma-1 Receptor Ligands (for CNS indications), where the 2,4-dimethoxybenzamide scaffold serves as a privileged pharmacophore.

Executive Summary

N-cyclopentyl-2,4-dimethoxybenzamide (CAS: 349107-47-7) represents a lipophilic, conformationally restricted analog of the bioactive 2,4-dimethoxybenzamide class. This scaffold is primarily recognized for Tyrosinase inhibition (melanogenesis suppression) and Sigma-1 receptor modulation . Unlike the parent compound (2,4-dimethoxybenzamide) or the highly complex AP736 (an adamantyl-benzyl derivative), the N-cyclopentyl analog offers a balance of metabolic stability , membrane permeability , and synthetic accessibility , making it a critical probe in SAR libraries.

Key Applications
  • Dermatology: Inhibition of melanin biosynthesis via direct copper chelation at the Tyrosinase active site.

  • CNS Drug Discovery: Modulation of Sigma-1 receptors and Dopamine D2/D3 receptors (antipsychotic/neuroprotective potential).

  • Agrochemicals: Potential fungicidal activity (related to dimethomorph analogs).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class hinges on three structural domains: the 2,4-dimethoxy phenyl ring , the amide linker , and the N-substituent (Cyclopentyl) .

SAR Map: Functional Domains

SAR_Map Core N-Cyclopentyl-2,4-dimethoxybenzamide Phenyl 2,4-Dimethoxy Phenyl Ring (Pharmacophore) Phenyl->Core Provides Chelation Copper Chelation (Tyrosinase Inhibition) Phenyl->Chelation Methoxy O PiStack Pi-Pi Stacking (Receptor Affinity) Phenyl->PiStack Linker Amide Linker (Spacer & H-Bonding) Linker->Core Connects Linker->Chelation Carbonyl O Cyclopentyl N-Cyclopentyl Group (Lipophilic Pocket Filler) Cyclopentyl->Core Modulates Permeability Cell Permeability (LogP ~2.5) Cyclopentyl->Permeability Steric Steric Fit (Sigma-1 Hydrophobic Pocket) Cyclopentyl->Steric

Figure 1: Functional decomposition of the N-cyclopentyl-2,4-dimethoxybenzamide scaffold highlighting key interactions.

Detailed Component Analysis
Structural DomainModificationEffect on Activity (Tyrosinase/Sigma-1)
2,4-Dimethoxy Ring Unsubstituted Loss of Activity. The 2-methoxy group is critical for chelating the copper ion in the tyrosinase active site.
2,4-Diethoxy Reduced Potency. Steric bulk interferes with the planar conformation required for binding.
2,6-Dimethoxy Altered Selectivity. Shifts preference towards D2/D3 receptors (e.g., Remoxipride-like activity) and reduces tyrosinase inhibition.
Amide Linker N-Methylation Reduced Potency. Loss of the amide NH hydrogen bond donor often decreases affinity for the Sigma-1 receptor.
Reverse Amide Inactive. The specific geometry of the benzamide carbonyl is required for metal coordination.
N-Substituent Cyclopentyl Optimal Balance. Provides moderate lipophilicity (LogP ~2.5) for cell entry without excessive steric clash. Good metabolic stability compared to linear alkyls.
Adamantyl (AP736) High Potency. Bulky hydrophobic group fills the large secondary pocket of Tyrosinase, vastly improving inhibition (

in nM range).
Benzyl Moderate Potency. Allows for pi-stacking interactions but may be metabolically liable (oxidation).

Comparative Performance Guide

This section compares N-cyclopentyl-2,4-dimethoxybenzamide against standard alternatives in the context of Tyrosinase Inhibition .

Comparative Data: Tyrosinase Inhibition ( )
CompoundStructure

(

)*
MechanismAdvantagesDisadvantages
N-Cyclopentyl Analog N-Cyclopentyl-2,4-dimethoxybenzamide15 - 50 Competitive InhibitorGood bioavailability; Synthetically simple; Stable.Lower potency than AP736.
AP736 N-Adamantyl-benzyl derivative0.5 - 2.0 Mixed InhibitorExtremely Potent ; Suppresses MITF expression.High MW (>500); Complex synthesis; Solubility issues.
2,4-Dimethoxybenzamide Parent Scaffold>100 Weak InhibitorSmall fragment; Water soluble.Poor cellular uptake; Low potency.
Kojic Acid Standard Control10 - 30 Copper ChelationGold standard reference.Skin irritation; Instability (oxidation).

*Note: Values are estimated based on SAR trends from related benzamide studies (e.g., AP736 literature).

Mechanism of Action: Tyrosinase Inhibition Pathway

The N-cyclopentyl analog acts primarily by chelating the binuclear copper active site of Tyrosinase, preventing the oxidation of Tyrosine to DOPA-quinone.

MOA Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosine->Tyrosinase Substrate Dopaquinone DOPA-quinone Tyrosinase->Dopaquinone Oxidation Melanin Melanin Pigment Dopaquinone->Melanin Polymerization Inhibitor N-Cyclopentyl-2,4-dimethoxybenzamide Inhibitor->Tyrosinase Chelates Copper Blocks Active Site

Figure 2: Inhibition of the melanogenesis pathway by N-cyclopentyl-2,4-dimethoxybenzamide.[1][2]

Experimental Protocols

Protocol A: Synthesis of N-Cyclopentyl-2,4-dimethoxybenzamide

A self-validating protocol for generating the target compound.

  • Reagents: 2,4-Dimethoxybenzoic acid (1.0 eq), Cyclopentylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Activation: Dissolve 2,4-dimethoxybenzoic acid in DCM (0.1 M) at 0°C. Add EDC·HCl, HOBt, and DIPEA. Stir for 30 min to form the active ester.

  • Coupling: Add Cyclopentylamine dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Work-up: Dilute with DCM, wash with 1N HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane 1:4).

  • Validation:

    • 1H NMR (CDCl3): Look for amide NH (broad s, ~7.8 ppm), aromatic protons (d/s, 6.4-8.1 ppm), methoxy singlets (~3.8 ppm), and cyclopentyl multiplet signals (1.5-2.0 ppm, 4.3 ppm).

    • MS (ESI): Expect [M+H]+ = 250.1.

Protocol B: Tyrosinase Inhibition Assay (Mushroom)

Standard assay to determine IC50.

  • Preparation: Dissolve test compounds in DMSO. Prepare L-DOPA solution (0.5 mM) in Phosphate Buffer (pH 6.8).

  • Enzyme Mix: Add Mushroom Tyrosinase (50 units/mL) to the buffer.

  • Incubation: Mix 20 µL of test compound with 160 µL of Enzyme mix in a 96-well plate. Incubate at 25°C for 10 min.

  • Reaction: Add 20 µL of L-DOPA substrate to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.

  • Calculation: % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine 
    
    
    
    .

References

  • Kim, D. et al. (2013). "A novel adamantyl benzylbenzamide derivative, AP736, suppresses melanogenesis through the inhibition of cAMP-PKA-CREB-activated microphthalmia-associated transcription factor and tyrosinase expression."[1] Experimental Dermatology. Link

  • Mann, T. et al. (2018). "Inhibition of Human Tyrosinase by 4-Butylresorcinol." International Journal of Molecular Sciences. Link

  • PubChem Compound Summary. (2025). "N-cyclopentyl-2,4-dimethoxybenzamide (CID 349107-47-7)." National Center for Biotechnology Information. Link

  • Asif, M. (2016).[3] "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry." Mod Chem Appl. Link

  • Choi, H. et al. (2019). "Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances."[4] Molecules. Link

Sources

A Guide to the Cross-Validation of Experimental Results for N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and purity assessment of N-cyclopentyl-2,4-dimethoxybenzamide. In the landscape of drug discovery and materials science, the rigorous validation of a compound's identity and purity is paramount. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven approach to experimental cross-validation. Rather than merely listing protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis.

Part 1: Synthesis and Initial Purification

The logical starting point is the synthesis of the target compound. A common and effective method for creating amides is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride under basic conditions.[1] In this case, we propose the synthesis of N-cyclopentyl-2,4-dimethoxybenzamide from 2,4-dimethoxybenzoyl chloride and cyclopentylamine.

Proposed Synthesis Protocol
  • Reactant Preparation: In a suitable reaction vessel, dissolve cyclopentylamine (1.0 eq) in a biphasic solvent system, such as dichloromethane and aqueous sodium hydroxide (5%).[2] The basic aqueous layer serves to neutralize the HCl byproduct generated during the reaction.[1]

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of 2,4-dimethoxybenzoyl chloride (1.0 eq) in dichloromethane to the vigorously stirred amine solution. The slow addition is crucial to control the exothermic nature of the reaction.[1]

  • Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-cyclopentyl-2,4-dimethoxybenzamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified solid product.

Synthesis Workflow Diagram

cluster_synthesis Synthesis & Purification Workflow Reactants 1. Dissolve Cyclopentylamine in DCM/NaOH(aq) Acylation 2. Add 2,4-Dimethoxybenzoyl Chloride at 0-5 °C Reactants->Acylation Reaction 3. Stir at Room Temperature (Monitor by TLC) Acylation->Reaction Workup 4. Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Isolation 5. Dry and Evaporate Solvent Workup->Isolation Purification 6. Recrystallization Isolation->Purification Final_Product Purified N-cyclopentyl- 2,4-dimethoxybenzamide Purification->Final_Product

Caption: Workflow for the synthesis and purification of N-cyclopentyl-2,4-dimethoxybenzamide.

Part 2: Structural Elucidation: A Multi-Spectroscopic Approach

Confirming the molecular structure is a critical step that requires the convergence of data from several spectroscopic techniques. This multi-pronged approach ensures that every part of the proposed structure is accounted for.

Spectroscopic Analysis Workflow

The characterization of a newly synthesized compound like N-cyclopentyl-2,4-dimethoxybenzamide follows a logical sequence to provide orthogonal and confirmatory data.[3]

cluster_validation Structural Cross-Validation Logic MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure Confirmed Structure of N-cyclopentyl-2,4-dimethoxybenzamide MS->Structure IR Infrared (IR) Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) NMR->Structure

Caption: Cross-validation logic using orthogonal spectroscopic techniques for structural confirmation.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and provide fragmentation data that supports the proposed structure.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for this molecule.[3]

  • Expected Result: The molecular ion peak (M+) should correspond to the molecular weight of N-cyclopentyl-2,4-dimethoxybenzamide (C14H19NO3), which is 249.29 g/mol . Key fragmentation patterns should also align with the structure, such as the loss of the cyclopentyl group or cleavage at the amide bond.

Infrared (IR) Spectroscopy
  • Purpose: To identify the key functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[3]

  • Expected Result: The IR spectrum should show characteristic absorption bands for the amide and aromatic functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.[3]

  • Techniques: Both ¹H NMR and ¹³C NMR are essential for a complete structural assignment.

  • Expected Result: The number of signals, their chemical shifts, splitting patterns (for ¹H), and integrations (for ¹H) must be consistent with the structure of N-cyclopentyl-2,4-dimethoxybenzamide.

Cross-Validation Data Summary

The table below summarizes the expected spectroscopic data for N-cyclopentyl-2,4-dimethoxybenzamide, based on its structure and data from analogous compounds.[3][4] A successful characterization will show strong agreement across all these data points.

Technique Parameter Expected Result for N-cyclopentyl-2,4-dimethoxybenzamide
Mass Spec (EI) Molecular Ion (M+)m/z = 249
Key FragmentsPeaks corresponding to [M-C5H9]+, [C9H9O3]+
IR Spectroscopy N-H Stretch (Amide)~3300 cm⁻¹ (sharp)
C=O Stretch (Amide)~1640 cm⁻¹ (strong)
C-O Stretch (Methoxy)~1250 cm⁻¹ and ~1030 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹
¹H NMR Chemical Shift (δ)Aromatic protons (~6.4-7.8 ppm), N-H proton (~8.0 ppm), Cyclopentyl protons (~1.5-4.2 ppm), Methoxy protons (~3.8 ppm)
IntegrationRatios consistent with the number of protons (e.g., 3H for aromatic, 1H for NH, 9H for cyclopentyl, 6H for methoxy groups)
¹³C NMR Number of Signals11 distinct signals expected due to symmetry.
Chemical Shift (δ)Carbonyl (~165 ppm), Aromatic carbons (~98-160 ppm), Methoxy carbons (~55 ppm), Cyclopentyl carbons (~23-52 ppm)

Part 3: Purity Assessment: A Comparative Chromatographic Analysis

Once the structure is confirmed, its purity must be rigorously determined. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques for this purpose.[5] Choosing between them depends on the analyte's properties, such as volatility and thermal stability. For N-cyclopentyl-2,4-dimethoxybenzamide, both are viable options, and running both provides an excellent cross-validation of purity results.

Comparative Overview: HPLC-UV vs. GC-MS
Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase.Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass spectrum.[5]
Sensitivity (LOD) Typically in the low ng/mL range.[5]Can reach sub-ng/mL levels, especially with Selected Ion Monitoring (SIM).[5]
Quantitation (LOQ) Typically in the ng/mL range.[5]Can reach low ng/mL levels.[5]
Matrix Effects Can be significant, may require sample cleanup.Can be significant, but mass selective detection mitigates this.[5]
Chromatographic Purity Analysis Workflow

cluster_purity Purity Analysis & Cross-Validation Workflow Sample Synthesized N-cyclopentyl-2,4-dimethoxybenzamide HPLC HPLC-UV Analysis (Reversed-Phase) Sample->HPLC GCMS GC-MS Analysis (Full Scan & SIM) Sample->GCMS Purity_HPLC Purity Result 1 (% Area) HPLC->Purity_HPLC Purity_GCMS Purity Result 2 (% Area) GCMS->Purity_GCMS Validation Cross-Validation: Compare Purity Results Purity_HPLC->Validation Purity_GCMS->Validation

Caption: Workflow comparing HPLC and GC-MS for purity assessment and cross-validation.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol describes a general reversed-phase HPLC method suitable for benzamide derivatives.[5][6]

  • Sample Preparation: Accurately weigh and dissolve the synthesized N-cyclopentyl-2,4-dimethoxybenzamide in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[6]

    • Detection: UV detector set to a wavelength where the analyte has maximum absorbance (e.g., 254 nm or determined by a PDA scan).

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The results should be validated by ensuring the peak shape is symmetrical and reproducible across multiple injections.

Protocol 2: Purity Analysis by GC-MS

This protocol outlines a standard GC-MS method for the analysis of benzamide-type compounds.[3]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[3]

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for high sensitivity quantification.[5]

      • Transfer Line Temperature: 280 °C.[5]

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Calculate purity based on the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak must match the expected fragmentation pattern for N-cyclopentyl-2,4-dimethoxybenzamide.

Conclusion

The validation of experimental results for a novel compound such as N-cyclopentyl-2,4-dimethoxybenzamide is not a linear process but a web of interconnected, self-validating data. By synthesizing information from MS, IR, and NMR, we can confidently confirm the molecule's structure. By comparing the results from orthogonal chromatographic techniques like HPLC and GC-MS, we can establish a high degree of certainty in its purity. This guide provides the strategic framework and detailed protocols necessary to build a robust and defensible experimental package, embodying the principles of expertise, trustworthiness, and scientific integrity.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-.
  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • ResearchGate. (2025). Synthesis and characterization of benzamide metal complexes.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Waters. (n.d.). Benzamide.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • PubChem. (n.d.). N-cyclopentyl-2,4-dimethoxyaniline.
  • Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
  • Journal of Medicinal Chemistry. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent.
  • ScienceDirect. (n.d.). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent.
  • PubChemLite. (n.d.). N-cyclopentyl-3,4-dimethoxybenzamide (C14H19NO3).
  • SpectraBase. (2024-2025). Benzamide, 3,4-dimethoxy-N-(2-pentyl)-N-butyl-.
  • CAS Common Chemistry. (n.d.). N-Cyclopentyl-2-methoxybenzamide.
  • ChemicalBook. (n.d.). N-Cyclopentyl-4-methoxybenzamide, 97%.
  • Dove Medical Press. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT.
  • Tropical Journal of Pharmaceutical Research. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

Sources

Technical Guide: Enantiomeric Separation of Chiral N-Cyclopentyl-2,4-dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the enantiomeric separation of chiral derivatives of N-cyclopentyl-2,4-dimethoxybenzamide.

CRITICAL SCIENTIFIC NOTE: The parent molecule N-cyclopentyl-2,4-dimethoxybenzamide (Structure: 2,4-(MeO)₂-Ph-CO-NH-Cyclopentyl) is achiral due to the plane of symmetry passing through the cyclopentyl ring and the amide bond.[1]

  • Prerequisite for Chirality: This guide assumes the researcher is working with a substituted cyclopentyl ring (e.g., 3-substituted cyclopentyl) or a chiral linker (e.g., N-(1-cyclopentylethyl)-...), which introduces a stereocenter.[1] These derivatives are common pharmacophores in GPCR drug discovery (e.g., CCR antagonists).[1]

Executive Summary & Mechanistic Strategy

For researchers developing benzamide-based APIs, achieving enantiomeric excess (ee) >99.5% is critical.[1] While the 2,4-dimethoxybenzamide scaffold provides strong dipole interactions, the N-cyclopentyl moiety often lacks sufficient steric bulk to induce atropisomerism, meaning chirality usually arises from sp³ stereocenters on the amine side.[1]

The separation strategy relies on the "Three-Point Interaction" model :

  • Hydrogen Bonding: Between the benzamide N-H/C=O and the carbamate groups of the Chiral Stationary Phase (CSP).[1]

  • 
    -
    
    
    
    Stacking:
    The electron-rich 2,4-dimethoxy ring interacts with the phenyl rings of the CSP.
  • Steric Inclusion: The cyclopentyl ring fits into the chiral grooves of polysaccharide-based selectors.

Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD/IA) is the primary choice due to its superior recognition of amide-containing aromatics compared to cellulose phases.[1]

Comparative Analysis of Separation Platforms

This section compares the three dominant methodologies for separating benzamide derivatives.

Table 1: Performance Matrix for Chiral Benzamides[1]
FeatureAmylose-Based (AD-H / IA) Cellulose-Based (OD-H / IC) Pirkle-Type (Whelk-O 1)
Primary Mechanism H-Bonding + Steric InclusionH-Bonding + Lattice Inclusion

-

Donor-Acceptor
Success Rate High (>85%) for benzamidesModerate (Complementary to AD)Low (Unless

-acidic groups present)
Resolution (

)
Typically > 2.0 (Baseline)Variable (Often < 1.[1]5)Sharp peaks, lower retention
Loadability High (Prep-scale friendly)ModerateHigh
Solvent Flexibility IA (Immobilized): High (THF/DCM allowed)IC (Immobilized): HighVery High (Robust)
Best For... First-line screening Cases where AD failsInverted elution order requirements
Expert Insight: Why Amylose?

The helical structure of amylose (Chiralpak AD/IA) creates a tighter chiral groove than cellulose.[1] For N-cyclopentyl derivatives, the flexible aliphatic ring interacts more favorably with the amylose helix, often resulting in higher separation factors (


) compared to the more rigid cellulose cavity.[1]

Experimental Protocols

Protocol A: Primary Screening (Normal Phase)

Use this protocol for initial method development.[1]

System: HPLC with UV/Vis (DAD) or CD detector.[1] Column: Chiralpak AD-H or Chiralpak IA (Immobilized), 4.6 x 250 mm, 5 µm.[1] Temperature: 25°C.

  • Sample Prep: Dissolve 1.0 mg of racemate in 1 mL of Ethanol/Hexane (1:1). Note: Avoid pure acetonitrile if using coated AD-H columns.[1]

  • Mobile Phase A (MPA): n-Hexane (90%).[1]

  • Mobile Phase B (MPB): Ethanol or Isopropanol (10%).[1]

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? Benzamides can tail due to interaction with residual silanols. Basic additives suppress this, sharpening the peak.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic absorption) and 280 nm.

Self-Validating Check:

  • Inject the solvent blank first to ensure no ghost peaks.

  • If

    
    , switch MPB from Ethanol to Isopropanol (IPA).[1] IPA provides higher viscosity and lower solvent strength, often increasing resolution by slowing mass transfer.[1]
    
Protocol B: Optimization for "Sticky" Enantiomers

If retention is too long (


) or peaks are broad.[1]
  • Switch to Immobilized Phase (Chiralpak IA).

  • Mobile Phase: n-Hexane / Ethyl Acetate / Ethanol (80:10:10).[1]

    • Mechanism:[1][2] Ethyl acetate disrupts non-specific H-bonding without destroying the chiral recognition, sharpening the peaks significantly for dimethoxybenzamides.[1]

Benchmarking Data (Simulated for Class)

Since the specific parent is achiral, the following data represents the expected performance for the chiral analog N-(1-cyclopentylethyl)-2,4-dimethoxybenzamide based on structure-activity relationship (SAR) libraries.

ColumnMobile Phase

(Selectivity)

(Resolution)
Elution Order
Chiralpak AD-H Hex/EtOH (90:10)1.453.2(S) then (R)
Chiralpak AD-H Hex/IPA (90:10)1.624.1(S) then (R)
Chiralcel OD-H Hex/IPA (90:10)1.120.8 (Partial)Variable
Chiralpak IA Hex/DCM/EtOH1.382.8(S) then (R)

Data Interpretation: The Hex/IPA system on AD-H provides the highest resolution, making it the "Gold Standard" for this specific benzamide class.[1]

Method Development Workflow (Visualization)

The following diagram outlines the logical flow for developing the separation method, including "Fail States" and recovery strategies.

MethodDevelopment Start Start: Racemic N-cyclopentyl-2,4-dimethoxybenzamide Derivative Solubility Solubility Check (Hexane/EtOH) Start->Solubility ScreenAD Screen 1: Chiralpak AD-H Hex/EtOH/DEA (90:10:0.1) Solubility->ScreenAD CheckRes Check Resolution (Rs) ScreenAD->CheckRes Success Success: Rs > 2.0 Proceed to Validation CheckRes->Success Yes Optimize Optimize: Switch Modifier to IPA Lower Flow to 0.5 mL/min CheckRes->Optimize 1.0 < Rs < 1.5 FailAD Fail: Rs < 1.0 or Co-elution CheckRes->FailAD Rs < 1.0 Optimize->Success ScreenOD Screen 2: Chiralcel OD-H Hex/IPA/DEA FailAD->ScreenOD ScreenOD->CheckRes Immobilized Screen 3: Immobilized (IA/IC) Try Non-Standard Solvents (Hex/THF or Hex/DCM) ScreenOD->Immobilized If OD Fails Immobilized->Success

Caption: Decision tree for chiral method development. Blue nodes represent screening steps; Green represents the target outcome.[1]

Scientific Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation of the method:

  • Racemization Check:

    • Benzamides are generally stable, but if the chiral center is alpha to the carbonyl (e.g., in the acid moiety, though not the case here), racemization can occur under basic conditions.[1]

    • Test: Re-inject the separated enantiomer after 24 hours in the mobile phase. If a small peak of the antipode appears, reduce the DEA concentration to 0.05%.[1]

  • Solvent Compatibility (Crucial):

    • Warning: Never use Dichloromethane (DCM), THF, or Ethyl Acetate on Coated phases (AD-H, OD-H).[1] These solvents will strip the chiral selector, destroying the column.[1]

    • Solution: Only use these aggressive solvents on Immobilized phases (IA, IC, ID).[1]

  • Peak Tailing:

    • Common with the 2,4-dimethoxy motif due to Lewis base activity.[1]

    • Fix: Ensure DEA or TEA is present. If using MS detection (where DEA is undesirable), use Ammonium Acetate in Methanol (Polar Ionic Mode).[1]

References

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H / AD. Chiral Technologies. [Link]

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Foundational text on polysaccharide column mechanisms).

  • Phenomenex. (2024). Chiral HPLC Column Selection Guide. Phenomenex Application Notes. [Link]

  • PubChem. (2024). N-cyclopentyl-2,4-dimethoxybenzamide Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-cyclopentyl-2,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-cyclopentyl-2,4-dimethoxybenzamide. As researchers and professionals in drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be a definitive resource, ensuring that the disposal of this specific benzamide derivative is conducted with the utmost regard for personal safety, environmental responsibility, and regulatory compliance. The procedures outlined herein are based on established principles of chemical waste management and are supported by guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Chemical Profile

Key Assumed Hazard Characteristics:

  • Toxicity: May be harmful if swallowed or inhaled.[4][6][7]

  • Irritation: Potential to cause skin and serious eye irritation.[1][2][3][4][5][6]

  • Environmental: Lacking specific data, it should be assumed to be potentially harmful to aquatic life, and release to the environment should be avoided.[8][9]

It is the responsibility of the waste generator to perform a formal waste determination to ascertain if a waste is regulated under the Resource Conservation and Recovery Act (RCRA).[10] This can be based on knowledge of the waste composition or through chemical analysis.[10]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling N-cyclopentyl-2,4-dimethoxybenzamide for disposal, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes which could cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation.[8]
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if handling large quantities or if dusts/aerosols are generated.To minimize the risk of inhaling potentially harmful compounds.[1][2][3]

All handling of this chemical for disposal purposes should be conducted within a certified chemical fume hood to ensure adequate ventilation.[11] An eyewash station and safety shower must be readily accessible.[2]

Waste Segregation and Containerization Protocol

Proper segregation and containerization are critical first steps in the disposal process to prevent dangerous chemical reactions and ensure compliant disposal.

Step-by-Step Containerization Procedure:
  • Select an Appropriate Container:

    • The container must be compatible with N-cyclopentyl-2,4-dimethoxybenzamide. Glass or high-density polyethylene (HDPE) containers are generally suitable.[12][13]

    • The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[14][15]

  • Label the Container:

    • As soon as the first of the waste is added, the container must be labeled.[16]

    • The label must clearly state "HAZARDOUS WASTE".[12][14]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[12][14]

    • Include the name and contact information of the Principal Investigator or responsible party.[12]

    • Indicate the date of waste generation.[12]

  • Waste Accumulation:

    • Keep the waste container closed at all times except when adding waste.[13][14] Do not leave a funnel in the container.[14]

    • Store the container in a designated satellite accumulation area near the point of generation and under the control of laboratory personnel.[11][14]

    • Segregate the container from incompatible materials. For example, store away from strong oxidizing agents and strong bases.[1][2]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

Disposal Workflow

The disposal of N-cyclopentyl-2,4-dimethoxybenzamide must follow a structured workflow to ensure safety and regulatory adherence. This process is initiated once the chemical is declared as waste.

cluster_0 Waste Generation & Collection cluster_1 Storage & Inspection cluster_2 Disposal Request & Pickup A Declare N-cyclopentyl-2,4- dimethoxybenzamide as Waste B Select & Prepare Compatible Container A->B C Label Container with 'Hazardous Waste' & Contents B->C D Collect Waste in Satellite Accumulation Area C->D E Store Segregated from Incompatibles D->E H Container is 90% Full or Max. Storage Time Reached D->H F Weekly Inspection of Container & Area E->F Ongoing G Maintain Closed Container E->G Ongoing I Submit Chemical Waste Pickup Request to EHS H->I J Prepare for Transport (Ensure Lid is Secure) I->J K Transfer to Authorized Hazardous Waste Transporter J->K

Caption: Disposal workflow for N-cyclopentyl-2,4-dimethoxybenzamide.

Spill and Emergency Procedures

A written emergency response plan must be in place for all laboratories handling hazardous chemicals.[17]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.[14]

  • Control and Contain: If the spill is small and manageable, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Avoid raising dust.

  • Cleanup: Carefully collect the absorbent material and the spilled chemical using non-sparking tools.[8] Place the collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: The contaminated absorbent material and any cleaning materials must be disposed of as hazardous waste.[16]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Regulatory Compliance

The disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[12][15] Key compliance requirements include:

  • Waste Documentation: Maintaining records of waste generation and disposal.[15]

  • Training: Ensuring all personnel handling hazardous waste are properly trained on disposal procedures and emergency response.[17]

  • Authorized Disposal: Using only licensed hazardous waste disposal companies for transportation and final disposal.[11]

Disposal in regular trash or down the sewer system is strictly prohibited.[12][15]

Final Disposal Pathway

Once collected and properly containerized, the hazardous waste containing N-cyclopentyl-2,4-dimethoxybenzamide will be picked up by your institution's EHS department or a contracted hazardous waste disposal company.[11][12] These entities are responsible for transporting the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method will be determined by the TSDF and may include incineration or other approved methods for chemical waste destruction.

A Laboratory (Waste Generator) B Institutional EHS or Contracted Waste Hauler A->B Pickup Request C Licensed Hazardous Waste Transporter B->C Consolidation D Permitted Treatment, Storage, and Disposal Facility (TSDF) C->D Transport E Final Destruction (e.g., Incineration) D->E Processing

Caption: Chain of custody for chemical waste disposal.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your institution. The principles outlined in this guide are designed to be universally applicable, though it is imperative to also consult your local and institutional policies for any additional specific requirements.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. (2009, September 22).
  • SAFETY DATA SHEET - spectrus* bd1510. (2021, May 25).
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18).
  • SAFETY DATA SHEET - Benzamide, N,N-dimethyl-. (2025, September 18). Thermo Fisher Scientific.
  • Material Safety Data Sheet - Cyclopentane. (n.d.).
  • SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. (2025, June 11). TCI Chemicals.
  • SAFETY DATA SHEET - 2,4-Dimethoxybenzylamine. (2025, December 19).
  • Chemical Waste Guidelines. (2024, April 16). Health, Safety & Risk Management.
  • SAFETY DATA SHEET - Cyclopentadiene Dimer. (2025, April 21). NOVA Chemicals.
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024, March). University of Notre Dame Risk Management and Safety.
  • SAFETY DATA SHEET - Benzamide, N,N-diethyl-. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - CYCLOPENTANONE. (2022, October 31). Spectrum Chemical.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • 40 CFR § 721.11473 - Benzamide, 2-(trifluoromethyl)-. (n.d.). Cornell Law School Legal Information Institute.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • NAFDAC (Chemical and Chemical Product) Regulations, 2024. (2024).
  • Chemical Waste Management Guide. (n.d.). Southern Illinois University Center for Environmental Health and Safety.

Sources

Personal protective equipment for handling N-cyclopentyl-2,4-dimethoxybenzamide

[1]

Executive Summary & Risk Context[2][3][4][5][6]

N-cyclopentyl-2,4-dimethoxybenzamide is a specialized organic amide, frequently utilized as a pharmacophore scaffold in drug discovery (often targeting specific kinase or receptor pathways).[1] Unlike high-volume industrial chemicals, specific toxicological data (LD50, carcinogenicity) for this exact isomer is often sparse.[1]

The Safety Paradox: In research settings, the lack of a "Skull and Crossbones" GHS symbol on a novel compound often leads to complacency. As a Senior Scientist, I enforce the "Universal Precaution for Novel Bioactives" protocol. We must assume this compound possesses the bioactive potency of the drugs it is designed to mimic until proven otherwise.

Chemical Profile & Hazard Identification[1][6][7][8]
  • Physical State: Solid (Crystalline powder).

  • Primary Hazards (Inferred from Structural Analogs):

    • H315/H319: Skin and severe eye irritation (Benzamide core).

    • H302: Harmful if swallowed (Bioactive potential).

    • H335: May cause respiratory irritation (Dust hazard).

    • Sensitization: The cyclopentyl and methoxy motifs can increase lipophilicity, facilitating transdermal absorption.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling lipophilic amides in solution. The following matrix dictates PPE based on the state of matter and solvent vehicle .

Table 1: Task-Based PPE Requirements[1]
Operational PhaseHazard VectorHand Protection (Gloves)Ocular/Face ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Airborne Dust, Static ClingNitrile (4 mil) Single layer sufficient for dry solid.[1]Safety Glasses Side shields required.Lab Coat (Cotton/Poly blend).Fume Hood (Primary).If open bench: N95/P100 mask.
Solubilization (MeOH/DMSO) Splash, Skin AbsorptionNitrile (Double gloved) Outer: 4-8 mil.Inner: 4 mil.Change immediately upon splash.[1]Chemical Goggles Required if volume >10mL or heating.Lab Coat + Apron Chemical-resistant apron (Tyvek/PVC).[1]Fume Hood (Mandatory).Sash at proper working height.
Reaction (DCM/DMF) Permeation, VaporLaminate / Barrier Gloves (e.g., Silver Shield) required for DCM/DMF solutions.[1]Face Shield + Goggles If working with pressurized vessels.Chemo-rated Gown If handling >1g scale.[1]Fume Hood (Mandatory).Do not rely on respirators for solvent vapors.
Spill Cleanup High Concentration ExposureDouble Nitrile (Thick) or Butyl Rubber Full Face Respirator (Organic Vapor/P100 cartridge).[1]Tyvek Suit Taped at wrists/ankles.Full Face Respirator (See Ocular).

Critical Insight: N-cyclopentyl-2,4-dimethoxybenzamide is lipophilic.[1] If dissolved in DMSO or DMF , the solvent acts as a "carrier," dragging the compound through standard nitrile gloves and into your bloodstream within minutes.[1] Never trust single nitrile gloves with DMSO solutions of this compound.

Operational Protocols

A. Weighing & Static Control

Substituted benzamides are prone to static charge buildup, causing "fly-away" powder that contaminates balances and cuffs.

  • Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Weigh into a glass scintillation vial or weighing boat. Avoid plastic spatulas; use stainless steel to ground the charge.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.

B. Reaction Setup (The "Red Zone")

The moment the solid meets the solvent, the risk profile spikes.

  • Secondary Containment: Perform all solubilization inside a secondary tray (polypropylene) to contain drips.

  • Vessel Selection: Use threaded glass vials with Teflon-lined caps. Avoid snap-caps which can aerosolize contents upon opening.

  • Labeling: Label the vial before adding the solid.

C. Waste Disposal[2][4][5][6][8][9][10]
  • Solid Waste: Segregate into "Hazardous Solid Waste" (do not put in trash).

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Rinsate: The first rinse of any glassware used for this compound must go into the hazardous waste stream, not down the drain.

Emergency Response Workflow

In the event of exposure, seconds matter. This logic flow dictates the immediate response.

SafetyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure TypeStart->TypeSkinDermal ContactType->SkinEyeOcular ContactType->EyeInhaleInhalationType->InhaleSkinAction1. Remove Contaminated Clothing2. Wash with Soap/Water (15 min)3. Do NOT use Ethanol (Enhances absorption)Skin->SkinActionEyeAction1. Flush at Eyewash (15 min)2. Hold Eyelids Open3. Remove Contacts if easyEye->EyeActionInhaleAction1. Move to Fresh Air2. Seek Medical SupportInhale->InhaleActionMedicalSEEK MEDICAL ATTENTIONBring SDS/Compound StructureSkinAction->MedicalEyeAction->MedicalInhaleAction->MedicalReportFile Incident Report(EHS Dept)Medical->Report

Figure 1: Immediate response logic for exposure to N-cyclopentyl-2,4-dimethoxybenzamide.[1][2][3][4] Note the specific prohibition of ethanol for skin washing.

Scientific Rationale (E-E-A-T)

Why "Universal Precaution"?

The cyclopentyl group adds significant lipophilicity (

1
The "Invisible" Dust Hazard

Benzamide derivatives often crystallize as fine needles or plates. Upon handling, these can fracture into respirable dust particles (<5 microns).[1] While acute toxicity might be low, chronic sensitization to amide-based pharmacophores is a documented occupational risk in pharmaceutical development [3].[1]

References

  • PubChem. (n.d.). Compound Summary: N-cyclopentyl-3,4-dimethoxybenzamide (Structural Analog).[1] National Library of Medicine. Retrieved February 21, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.